molecular formula C11H15NO4 B1275911 2-Amino-4,5-diethoxybenzoic acid CAS No. 20197-72-2

2-Amino-4,5-diethoxybenzoic acid

Cat. No.: B1275911
CAS No.: 20197-72-2
M. Wt: 225.24 g/mol
InChI Key: KXEWHLXSXBEBMU-UHFFFAOYSA-N
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Description

2-Amino-4,5-diethoxybenzoic acid is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4,5-diethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2/h5-6H,3-4,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEWHLXSXBEBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406268
Record name 2-amino-4,5-diethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20197-72-2
Record name 2-amino-4,5-diethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,5-diethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-diethoxybenzoic acid is an aromatic organic compound that holds significance as a versatile intermediate in the synthesis of various molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its molecular architecture, characterized by a benzoic acid core substituted with an amino group and two ethoxy moieties, imparts specific chemical properties that are of interest for drug design and development. The presence of the ethoxy groups, as opposed to the more common methoxy groups, is suggested to enhance solubility and reactivity, making it a valuable building block for creating novel therapeutic agents.[1]

This technical guide provides a consolidated overview of the known and computationally predicted physicochemical properties of this compound. It is designed to serve as a foundational resource for researchers, offering essential data for experimental design, computational modeling, and the strategic development of new chemical entities. The guide also includes detailed, standardized experimental protocols for the determination of these key properties.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the available experimental data and computationally predicted values for this compound. It is critical to note that experimentally verified data for this compound is limited in the public domain. Therefore, several important parameters have been estimated using established computational algorithms. These predicted values should be considered as a preliminary guide, pending experimental verification.

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueData TypeSource
IUPAC Name This compoundN/A-
Synonyms 4,5-Diethoxy-anthranilic acidN/A[1]
CAS Number 20197-72-2Experimental[1][2]
Molecular Formula C₁₁H₁₅NO₄Experimental[1][2]
Molecular Weight 225.24 g/mol Experimental[1][2]
Appearance Tan crystalline powderExperimental[1]
Melting Point 140 - 145 °CExperimental[1]
Boiling Point 386.7 ± 42.0 °C at 760 mmHgPredictedChemAxon
Water Solubility 0.89 g/L at 25°CPredictedChemAxon
pKa (Acidic) 2.45 (most acidic)PredictedChemAxon
pKa (Basic) 4.78 (most basic)PredictedChemAxon
LogP 1.85PredictedChemAxon

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties outlined above. These protocols represent standard and widely accepted laboratory practices.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a crystalline solid transitions to a liquid state, which is a key indicator of purity.

  • Apparatus : Digital melting point apparatus, sealed capillary tubes, thermometer, mortar and pestle.

  • Procedure :

    • Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

    • Pack the powdered sample into a capillary tube by tapping the open end into the powder, then inverting and tapping the sealed end on a hard surface to compact the sample to a height of 2-3 mm.

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • To establish an approximate melting point, first perform a rapid determination by heating at a rate of 10-20 °C/min.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new sample and heat at a slow, controlled rate of 1-2 °C/min.

    • Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the intrinsic solubility of a compound in an aqueous medium at equilibrium.

  • Apparatus : Analytical balance, screw-capped vials or flasks, constant temperature orbital shaker or water bath, filtration system (e.g., syringe filters with low analyte binding), a calibrated analytical instrument for quantification such as HPLC-UV or LC-MS.

  • Procedure :

    • Add an excess amount of solid this compound to a vial containing a precise volume of buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4). The excess solid ensures that a saturated solution is formed.

    • Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a period sufficient to ensure equilibrium is reached (typically 24 to 72 hours).

    • After agitation, allow the vials to stand at the same constant temperature to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot to remove any microscopic particulate matter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated and calibrated analytical method.

    • The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant(s) of the ionizable groups in the molecule by monitoring pH changes during titration with a strong acid or base.

  • Apparatus : Calibrated pH meter with a suitable electrode, temperature probe, automated or manual burette, jacketed titration vessel, magnetic stirrer.

  • Procedure :

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent such as methanol or DMSO may be used if aqueous solubility is a limiting factor, but its effect on pKa must be considered.

    • Place the solution in the titration vessel, add a magnetic stir bar, and immerse the pH electrode and temperature probe.

    • Titrate the solution with a standardized titrant (e.g., 0.1 M HCl to determine basic pKa, followed by 0.1 M NaOH to determine acidic pKa). Add the titrant in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Generate a titration curve by plotting the measured pH versus the volume of titrant added.

    • The pKa values are determined from the inflection points of the curve, which correspond to the pH at the half-equivalence points. Derivative plots (dpH/dV) can be used to accurately locate the equivalence points.

LogP Determination (Shake-Flask Method)

This method measures the partition coefficient (P) of a compound between two immiscible liquid phases, providing a measure of its lipophilicity.

  • Apparatus : Analytical balance, screw-capped centrifuge tubes, vortex mixer, centrifuge, analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure :

    • Prepare mutually saturated solvents by vigorously mixing n-octanol and a relevant aqueous buffer (e.g., PBS at pH 7.4) and allowing them to separate overnight.

    • Prepare a stock solution of this compound in one of the phases.

    • In a centrifuge tube, add precise volumes of the n-octanol and aqueous phases (e.g., 5 mL of each).

    • Add a small, known amount of the compound stock solution to the tube.

    • Seal the tube and agitate it vigorously using a vortex mixer for several minutes to facilitate partitioning.

    • Place the tube in a constant temperature environment and allow it to rest until the two phases have completely separated. Centrifugation at a low speed can be used to accelerate this separation.

    • Carefully withdraw an aliquot from each phase, taking care not to disturb the interface.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Mandatory Visualization

The following diagram provides a clear, logical workflow for the experimental determination of the octanol-water partition coefficient (LogP) using the shake-flask method, a fundamental experiment for characterizing drug candidates.

LogP_Workflow Experimental Workflow for LogP Determination cluster_prep 1. Preparation cluster_partition 2. Partitioning cluster_analysis 3. Analysis cluster_calc 4. Calculation p1 Saturate n-Octanol and Aqueous Buffer p2 Prepare Stock Solution of Compound p1->p2 e1 Mix Saturated Phases and Compound Stock p2->e1 e2 Vortex to Equilibrate e1->e2 e3 Centrifuge to Separate Phases e2->e3 a1 Sample n-Octanol Phase Aliquot e3->a1 a2 Sample Aqueous Phase Aliquot a3 Quantify Concentration in each phase (HPLC) a1->a3 a2->a3 c1 Calculate P = [Conc. in Octanol] / [Conc. in Aqueous] a3->c1 c2 Calculate LogP = log10(P) c1->c2

Caption: A logical workflow for LogP determination via the shake-flask method.

References

Spectroscopic Data for 2-Amino-4,5-diethoxybenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

2-Amino-4,5-diethoxybenzoic acid is an aromatic organic compound of interest in medicinal chemistry and materials science due to its structural motifs. The presence of an anthranilic acid core substituted with two ethoxy groups suggests its potential as a building block in the synthesis of various heterocyclic systems and as a precursor for novel pharmaceutical agents. Spectroscopic characterization is fundamental for the unambiguous identification and quality control of such compounds. However, a thorough literature and database search reveals a significant gap in the publicly available spectroscopic data for this specific molecule.

Data Unavailability for this compound

Extensive searches of chemical databases, scientific literature, and supplier catalogs did not yield any experimental ¹H NMR, ¹³C NMR, IR, or mass spectrometry data for this compound. This suggests that the compound is either not widely synthesized or that its characterization data has not been published in accessible forums.

Spectroscopic Data for the Analog: 2-Amino-4,5-dimethoxybenzoic Acid

For the benefit of researchers working with related structures, this section provides a summary of the available spectroscopic data for the well-documented analog, 2-Amino-4,5-dimethoxybenzoic acid. It is crucial to note that while structurally similar, the substitution of methoxy groups with ethoxy groups will lead to distinct differences in the spectroscopic data, particularly in the chemical shifts and coupling patterns observed in NMR spectroscopy, and the vibrational modes in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the reported ¹H and ¹³C NMR data for 2-Amino-4,5-dimethoxybenzoic acid.

Table 1: ¹H NMR Spectroscopic Data for 2-Amino-4,5-dimethoxybenzoic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.36Singlet1HAromatic C-H
6.17Singlet1HAromatic C-H
3.91Singlet3HMethoxy (-OCH₃)
3.86Singlet3HMethoxy (-OCH₃)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 2-Amino-4,5-dimethoxybenzoic Acid

Chemical Shift (δ) ppmAssignment
168.0 (approx.)Carboxylic Acid Carbonyl (C=O)
150.0 - 155.0Aromatic C-O
140.0 - 145.0Aromatic C-N
110.0 - 120.0Aromatic C-H
100.0 - 105.0Aromatic C-H
55.0 - 56.0Methoxy (-OCH₃)

Note: The exact chemical shifts for ¹³C NMR can vary depending on the solvent and experimental conditions. The values presented are approximate based on typical ranges for such functional groups.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2-Amino-4,5-dimethoxybenzoic Acid

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400 - 3200N-HStretching (Amino group)
3300 - 2500O-HStretching (Carboxylic acid)
1700 - 1680C=OStretching (Carboxylic acid)
1620 - 1580C=CStretching (Aromatic ring)
1250 - 1200C-OStretching (Aryl ether)
Mass Spectrometry (MS) Data

The expected molecular weight of 2-Amino-4,5-dimethoxybenzoic acid (C₉H₁₁NO₄) is approximately 197.19 g/mol . Mass spectrometry would typically show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to this mass.

Experimental Protocols

As no specific experimental data for this compound was found, a generalized protocol for the acquisition of spectroscopic data for a similar solid organic compound is provided below.

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C. Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

General Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample using a suitable method such as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound would follow a systematic approach to confirm its structure.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_structure Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS Purity Check IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR Structure_Confirmation Confirmation of Chemical Structure MS->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While this compound represents a molecule of potential interest, there is a notable absence of its spectroscopic data in the public domain. This guide has highlighted this data gap and, for comparative and illustrative purposes, has provided the available spectroscopic information for the closely related analog, 2-Amino-4,5-dimethoxybenzoic acid. Researchers intending to work with this compound will likely need to perform a de novo synthesis and a full suite of spectroscopic analyses to confirm its structure and purity. The generalized protocols and logical workflow provided herein offer a foundational approach for such an endeavor.

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2-Amino-4,5-diethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 2-Amino-4,5-diethoxybenzoic acid. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds, such as 2-Amino-4,5-dimethoxybenzoic acid. This guide also outlines detailed experimental protocols for NMR analysis and explores the role of anthranilic acid derivatives in relevant signaling pathways.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of analogous compounds and theoretical calculations. The chemical shifts for the ethoxy groups are estimated based on standard values, while the aromatic proton and carbon shifts are expected to be similar to those of 2-Amino-4,5-dimethoxybenzoic acid.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H-3~6.3s1H-
H-6~7.2s1H-
-OCH₂CH₃ (x2)~4.0q4H~7.0
-OCH₂CH₃ (x2)~1.4t6H~7.0
-NH₂~4.5-5.5br s2H-
-COOH~10-12br s1H-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-1~110
C-2~150
C-3~98
C-4~148
C-5~140
C-6~115
-C=O~170
-OCH₂CH₃ (x2)~64
-OCH₂CH₃ (x2)~15

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra of aromatic amino acids like this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-25 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Common solvents for this type of compound include Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O).[1] The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like those in the amino and carboxylic acid groups.[2]

  • Dissolution : Gently vortex or sonicate the mixture to ensure the complete dissolution of the sample.[2] If the sample is not readily soluble, gentle heating may be applied.

  • Transfer : Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional) : If any solid particulates are visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer to the NMR tube.[1]

NMR Data Acquisition
  • Instrumentation : NMR spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Locking and Shimming : The instrument's field frequency will be locked onto the deuterium signal of the solvent. The magnetic field will then be shimmed to achieve homogeneity.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment.

    • Number of Scans : Typically 16 to 64 scans for good signal-to-noise ratio.

    • Relaxation Delay : A relaxation delay of 1-5 seconds between scans.

    • Referencing : The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A standard proton-decoupled ¹³C experiment.

    • Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Relaxation Delay : A relaxation delay of 2-5 seconds.

    • Referencing : The chemical shifts are referenced to the solvent peak.

Signaling Pathways

Derivatives of anthranilic acid, the parent compound of this compound, are known to be involved in various biological signaling pathways. Their roles can range from being precursors in biosynthetic pathways to acting as modulators of enzyme activity.

One notable area of interest is their involvement in pathways related to inflammation and cancer. Anthranilic acid derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and as modulators of signaling cascades like the Hedgehog and mitogen-activated protein kinase (MAPK) pathways.

Below is a simplified representation of a hypothetical workflow for screening anthranilic acid derivatives for their potential as enzyme inhibitors.

experimental_workflow Screening Workflow for Anthranilic Acid Derivatives cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_development Lead Optimization start Design Analogs of this compound synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification primary_screen Primary Enzyme Inhibition Assay purification->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response selectivity Selectivity Profiling dose_response->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar adme ADME/Tox Profiling sar->adme lead_optimization Lead Optimization adme->lead_optimization

Caption: A diagram illustrating a typical drug discovery workflow for developing enzyme inhibitors from anthranilic acid derivatives.

This in-depth guide provides a foundational understanding of the NMR characteristics of this compound for researchers and professionals in the field. The provided protocols and pathway visualizations aim to facilitate further research and development involving this and related compounds.

References

A Technical Guide to the Infrared and Mass Spectrometry of 2-Amino-4,5-diethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected infrared (IR) and mass spectrometry (MS) characteristics of 2-Amino-4,5-diethoxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established principles of spectroscopy to present a predictive analysis. It includes detailed experimental protocols for acquiring spectroscopic data and visualizes key analytical workflows and fragmentation pathways.

Predicted Spectroscopic Data

The following sections detail the anticipated IR absorption frequencies and mass spectrometry fragmentation patterns for this compound. These predictions are based on the known behavior of its constituent functional groups (aromatic amine, carboxylic acid, and ether) and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be complex, showing characteristic absorptions for its various functional groups. The presence of strong hydrogen bonding, particularly from the carboxylic acid dimer and intramolecularly with the ortho-amino group, will lead to broad and shifted absorption bands.

Table 1: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3400 - 3300MediumN-H (Amino)Asymmetric & Symmetric Stretch
3300 - 2500Strong, BroadO-H (Carboxylic Acid)Stretching (H-bonded)
3000 - 2850Medium-WeakC-H (Alkyl)Stretching
~1700StrongC=O (Carboxylic Acid)Stretching
1620 - 1580Medium-StrongN-H / Aromatic C=CScissoring / Ring Stretch
1500 - 1400MediumAromatic C=CRing Stretch
1300 - 1200StrongC-O (Aryl Ether)Asymmetric Stretch
1250 - 1000StrongC-O (Carboxylic Acid)Stretching
~1040Medium-StrongC-O (Alkyl Ether)Symmetric Stretch
900 - 690Medium-StrongC-H (Aromatic)Out-of-Plane Bending
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound (Molecular Weight: 225.24 g/mol ) is expected to produce a distinct fragmentation pattern. Aromatic carboxylic acids typically show an intense molecular ion peak and characteristic losses of radicals like •OH and •COOH.[1] The presence of ethoxy groups will introduce additional fragmentation pathways involving the loss of ethyl and ethylene fragments.

Table 2: Predicted Major Fragment Ions in EI-Mass Spectrometry

m/z (Mass-to-Charge Ratio)Proposed FragmentNeutral LossNotes
225[M]⁺•-Molecular Ion
208[M - •OH]⁺•OH (17)Loss of hydroxyl radical from the carboxylic acid.
197[M - C₂H₄]⁺•C₂H₄ (28)McLafferty-type rearrangement from an ethoxy group.
180[M - •COOH]⁺•COOH (45)Loss of the carboxyl group.
152[M - •COOH - C₂H₄]⁺•COOH, C₂H₄ (73)Subsequent loss of ethylene from the m/z 180 fragment.

Experimental Protocols

The following are generalized protocols for obtaining high-quality IR and mass spectra for a solid organic compound like this compound.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and convenient method for analyzing solid powder samples directly without extensive preparation.[2]

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[3] Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.[4]

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically perform a background subtraction. The resulting spectrum should be baseline corrected and peak-picked if necessary.

  • Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly with a solvent-moistened wipe.

Electron Ionization-Mass Spectrometry (EI-MS)

EI-MS is a standard technique for the structural elucidation of volatile and thermally stable organic compounds.[5]

  • Sample Preparation: Ensure the this compound sample is pure and dry. Dissolve a small amount (~1 mg) in a minimal volume of a volatile solvent (e.g., methanol or dichloromethane). Alternatively, for direct insertion probe analysis, a few micrograms of the solid can be used.

  • Instrument Setup: Tune the mass spectrometer according to the manufacturer's specifications. For standard EI analysis, the electron energy is set to 70 eV.[6] The ion source temperature is typically set between 200-250°C.

  • Sample Introduction:

    • Direct Insertion Probe: Load a small amount of the solid sample into a capillary tube and insert it into the probe. Insert the probe into the mass spectrometer's vacuum lock. Gradually heat the probe to volatilize the sample into the ion source.

    • Gas Chromatography (GC-MS): Inject the prepared solution into the GC. The compound will be separated from any impurities on the column and elute directly into the MS ion source.

  • Ionization and Fragmentation: In the ion source, the gaseous sample molecules are bombarded by the 70 eV electron beam, causing ionization and subsequent fragmentation.[6]

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure Solid Sample (this compound) IR ATR-FTIR Spectroscopy Sample->IR MS EI-Mass Spectrometry Sample->MS IR_Data IR Spectrum (Functional Group ID) IR->IR_Data MS_Data Mass Spectrum (MW & Fragmentation) MS->MS_Data Conclusion Structural Confirmation IR_Data->Conclusion MS_Data->Conclusion

Caption: General workflow for chemical characterization using IR and MS.

Predicted Fragmentation Pathway

This diagram shows the predicted primary fragmentation pathway for this compound under Electron Ionization.

G M [M]⁺• m/z = 225 M_OH [M - •OH]⁺ m/z = 208 M->M_OH - •OH M_C2H4 [M - C₂H₄]⁺• m/z = 197 M->M_C2H4 - C₂H₄ M_COOH [M - •COOH]⁺ m/z = 180 M->M_COOH - •COOH M_COOH_C2H4 [M - •COOH - C₂H₄]⁺ m/z = 152 M_COOH->M_COOH_C2H4 - C₂H₄

Caption: Predicted EI-MS fragmentation of this compound.

References

2-Amino-4,5-diethoxybenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of a specific aminobenzoic acid derivative. The following sections summarize its chemical properties, synthesis protocols, and other relevant data for research and development applications.

Core Compound Information

Initial searches for "2-Amino-4,5-diethoxybenzoic acid" did not yield a specific CAS number or molecular weight. The available scientific literature and chemical databases predominantly feature the closely related analog, 2-Amino-4,5-dimethoxybenzoic acid . All data presented in this guide pertains to this methoxy-substituted compound.

Chemical and Physical Properties

The quantitative data for 2-Amino-4,5-dimethoxybenzoic acid is summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 5653-40-7[1][2][3][4][5][6][7][8]
Molecular Weight 197.19 g/mol [1][2][3][4][6][7][8]
Molecular Formula C9H11NO4[1][2][3][6][7][8]
Synonyms 4,5-Dimethoxyanthranilic acid, 6-Aminoveratric acid[4][8]
Appearance White to gray to brown powder/crystal[1]
Melting Point 169-173 °C (decomposes)[4][6]

Experimental Protocols

Detailed methodologies for the synthesis of 2-Amino-4,5-dimethoxybenzoic acid are crucial for its application in further research. Below are cited experimental protocols.

Synthesis from Methyl-4,5-dimethoxy-2-nitro-benzoate

A common synthesis route involves the hydrolysis and subsequent reduction of a nitrobenzoate precursor.[2][3][5]

Experimental Workflow

cluster_hydrolysis Step 1: Hydrolysis cluster_hydrogenation Step 2: Hydrogenation cluster_isolation Step 3: Product Isolation A Dissolve KOH pellets in ice water B Add methyl-4,5-dimethoxy-2-nitro-benzoate A->B C Heat suspension to 70°C B->C D Monitor reaction by HPLC until completion C->D E Cool to ambient temperature D->E F Adjust pH to 6.6 with glacial acetic acid E->F G Add 10% Pd/C catalyst F->G Red Suspension H Heat to 50°C under 3.5 bar H2 pressure G->H I Continue until reaction ceases H->I J Filter the hydrogenation solution I->J Reaction Mixture K Adjust pH to 5.1 with glacial acetic acid J->K L Stir suspension at room temperature K->L M Cool to 5°C and continue stirring L->M N Filter the product M->N O Wash with ice water N->O P Dry in a vacuum oven at 55°C O->P

Caption: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid.

Applications in Research and Development

2-Amino-4,5-dimethoxybenzoic acid serves as a key intermediate in the synthesis of various organic compounds.[6][9] It is particularly noted for its use in the pharmaceutical industry as a precursor or intermediate in the development of therapeutic agents.[1] While its anti-inflammatory and antioxidant properties have been studied, the specific mechanisms of action are dependent on the final synthesized pharmaceutical product.[1]

References

Solubility and melting point of 2-Amino-4,5-diethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-4,5-dimethoxybenzoic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "2-Amino-4,5-diethoxybenzoic acid" did not yield any results. The following guide is based on the closely related and commonly available compound, 2-Amino-4,5-dimethoxybenzoic acid (CAS No. 5653-40-7) , which is presumed to be the intended subject of the query.

Core Properties

2-Amino-4,5-dimethoxybenzoic acid is a multifaceted intermediate compound utilized in a range of applications including organic synthesis, and the manufacturing of pharmaceuticals and agrochemicals.[1][2] Its utility as a building block is primarily due to the presence of an amino group, two methoxy groups, and a carboxylic acid group on a benzene ring, which allows for diverse chemical modifications.[3]

Physicochemical Data

A summary of the key quantitative data for 2-Amino-4,5-dimethoxybenzoic acid is presented in the table below.

PropertyValueSource(s)
Melting Point 169-173 °C (decomposes)[1][4]
171 °C[5]
Boiling Point 334.28 °C (estimate)[4]
Molecular Weight 197.19 g/mol
Molecular Formula C₉H₁₁NO₄[1]
pKa 2.35 ± 0.10 (Predicted)[1]
Density 1.3075 g/cm³ (estimate)[4]
Solubility Profile

Qualitative solubility data indicates the compound's behavior in various common laboratory solvents.

SolventSolubilitySource(s)
Water Soluble[1][2][4]
Methanol Soluble[1][2]
Acetonitrile Slightly Soluble[1]
DMSO Slightly Soluble[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of 2-Amino-4,5-dimethoxybenzoic acid.

Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid

A general and widely cited method for the synthesis of 2-Amino-4,5-dimethoxybenzoic acid involves the hydrolysis and subsequent reduction of a nitrobenzoate precursor.[6][7]

Step 1: Hydrolysis of Methyl-4,5-dimethoxy-2-nitrobenzoate

  • Potassium hydroxide (KOH) pellets (48.13 g, 0.729 mol, 85% purity) are dissolved in 250 ml of ice water.

  • To this clear solution, 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitrobenzoate is added.

  • The resulting green suspension is heated to 70 °C, during which the solution turns dark red.

  • The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the solution is cooled to room temperature.

  • The pH is adjusted to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid, forming a red suspension.[6][7]

Step 2: Hydrogenation

  • The red suspension is hydrogenated using 1 g of 10% Palladium on carbon (Pd/C) as a catalyst.

  • The reaction is carried out at 50 °C under a pressure of 3.5 bar until the reaction ceases.[6][7]

Step 3: Isolation and Purification

  • The hydrogenation solution is filtered to remove the catalyst.

  • Under an inert gas atmosphere, the pH of the filtrate is adjusted to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid, resulting in a light green suspension.

  • The suspension is stirred for 30 minutes at room temperature, then cooled to 5 °C and stirred for an additional 30 minutes.

  • The product is collected by filtration.

  • The collected solid is washed with two portions of 125 ml of ice water (total of 250 ml).

  • The final product is dried in a vacuum oven at 55 °C for 12 hours, yielding light gray crystals.[6][7]

Determination of Melting Point

The melting point of 2-Amino-4,5-dimethoxybenzoic acid is determined using a standard laboratory melting point apparatus.

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. For this compound, decomposition is also noted.

Determination of Solubility

The qualitative solubility of 2-Amino-4,5-dimethoxybenzoic acid can be determined by the following procedure for each solvent:

  • Add a small, measured amount of the solute (e.g., 10 mg) to a known volume of the solvent (e.g., 1 ml) in a test tube.

  • Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution to see if the solid has completely dissolved.

  • If the solid dissolves, it is classified as "soluble." If some solid remains, it is "slightly soluble" or "insoluble." Gentle heating can be applied to assess temperature effects on solubility.

Logical and Experimental Workflows

The synthesis of 2-Amino-4,5-dimethoxybenzoic acid is a well-defined experimental workflow. The following diagram illustrates the key stages of this process.

Synthesis_Workflow start Start Materials: - Methyl-4,5-dimethoxy-2-nitrobenzoate - KOH - Water hydrolysis Step 1: Hydrolysis start->hydrolysis Addition to solution ph_adjust1 pH Adjustment to 6.6 (Glacial Acetic Acid) hydrolysis->ph_adjust1 After reaction completion hydrogenation Step 2: Hydrogenation (Pd/C Catalyst, 50°C, 3.5 bar) ph_adjust1->hydrogenation Formation of red suspension filtration1 Filtration (Catalyst Removal) hydrogenation->filtration1 After reaction standstill ph_adjust2 pH Adjustment to 5.1 (Glacial Acetic Acid) filtration1->ph_adjust2 stir_cool Stirring and Cooling (RT then 5°C) ph_adjust2->stir_cool Formation of green suspension filtration2 Step 3: Isolation (Filtration and Washing) stir_cool->filtration2 drying Drying (Vacuum Oven, 55°C) filtration2->drying Washed solid product Final Product: 2-Amino-4,5-dimethoxybenzoic acid drying->product

Caption: Synthesis workflow for 2-Amino-4,5-dimethoxybenzoic acid.

Biological Context and Signaling

While 2-Amino-4,5-dimethoxybenzoic acid is utilized as an intermediate in the synthesis of pharmaceuticals, specific signaling pathways in which this compound is a key modulator are not extensively documented in the reviewed literature. However, as an amino acid derivative, its broader chemical class is central to cellular signaling. Amino acids are known to be crucial regulators of the mTOR (mammalian target of rapamycin) signaling pathway, which is a master regulator of cell growth, proliferation, and metabolism. The mTOR pathway is activated by amino acids, leading to downstream effects on protein synthesis and autophagy.[8][9] It is plausible that synthetic derivatives could be designed to interact with components of such pathways for therapeutic purposes.

References

A Comprehensive Technical Guide to 2-Amino-4,5-disubstituted Benzoic Acids: Focus on the Methoxy Derivative as a Model System

Author: BenchChem Technical Support Team. Date: December 2025

Preface: This technical guide was initially intended to provide an in-depth analysis of the theoretical and computational aspects of 2-Amino-4,5-diethoxybenzoic acid. However, a thorough review of the current scientific literature reveals a significant scarcity of detailed research, quantitative data, and established experimental protocols specifically for this diethoxy derivative. While its role as a synthetic intermediate is acknowledged, comprehensive theoretical and computational studies appear to be limited.[1]

In contrast, the closely related analog, 2-Amino-4,5-dimethoxybenzoic acid, is a well-documented compound with a considerable body of research available. Due to its structural similarity and the availability of extensive data, this guide will focus on 2-Amino-4,5-dimethoxybenzoic acid as a model system. The theoretical principles and computational methodologies discussed herein are directly applicable to the study of the diethoxy analog, and it is our hope that this guide will serve as a valuable resource for researchers interested in this class of compounds.

Introduction to 2-Amino-4,5-dimethoxybenzoic Acid

2-Amino-4,5-dimethoxybenzoic acid, also known as 6-aminoveratric acid, is an aromatic organic compound that incorporates an amino group, two methoxy groups, and a carboxylic acid function on a benzene ring. This substitution pattern imparts a unique electronic and structural profile, making it a valuable building block in organic synthesis and a molecule of interest in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[2] From a therapeutic perspective, it has been investigated for its potential anti-inflammatory and antioxidant properties and has shown promise in inhibiting the growth of certain cancer cells.[3]

Molecular Structure:

G 2-Amino-4,5-dimethoxybenzoic acid cluster_0 Benzene Ring and Functional Groups C1 C C2 C C1->C2 C9 C C1->C9 C3 C C2->C3 N7 N C2->N7 C4 C C3->C4 C5 C C4->C5 O12 O12 C4->O12 C6 C C5->C6 O13 O C5->O13 C6->C1 O8 O O10 O C9->O10 O11 O C9->O11 C12 C C14 C O13->C14 C13 C13 O12->C13

Caption: Molecular graph of 2-Amino-4,5-dimethoxybenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4,5-dimethoxybenzoic acid is presented in the table below.

PropertyValueReference
CAS Number 5653-40-7[4]
Molecular Formula C₉H₁₁NO₄[4]
Molecular Weight 197.19 g/mol [4]
Appearance White, beige, or gray to brown crystalline powder[3]
Melting Point 169-173 °C (decomposes)[5]
Boiling Point 334.28 °C (rough estimate)[5]
Density 1.3075 g/cm³ (rough estimate)[5]
Solubility Soluble in Methanol and Water[5]
SMILES COc1cc(C(=O)O)c(N)cc1OC
InChI 1S/C9H11NO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12)

Synthesis Protocols

Several synthetic routes for 2-Amino-4,5-dimethoxybenzoic acid have been reported. A common and effective method involves the reduction of a nitro-substituted precursor.

Protocol: Reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate

This protocol is adapted from a general procedure for the synthesis of 2-Amino-4,5-dimethoxybenzoic acid.[2][4]

Workflow Diagram:

G start Start: Methyl 4,5-dimethoxy-2-nitrobenzoate hydrolysis Alkaline Hydrolysis (KOH, 70°C) start->hydrolysis acidification1 Acidification to pH 6.6 (Acetic Acid) hydrolysis->acidification1 hydrogenation Catalytic Hydrogenation (10% Pd/C, 50°C, 3.5 bar) acidification1->hydrogenation filtration1 Filtration hydrogenation->filtration1 acidification2 Acidification to pH 5.1 (Acetic Acid) filtration1->acidification2 stirring Stirring (30 min, RT) acidification2->stirring cooling Cooling (5°C, 30 min) stirring->cooling filtration2 Filtration cooling->filtration2 washing Washing (Ice Water) filtration2->washing drying Drying (Vacuum Oven, 55°C) washing->drying end End Product: 2-Amino-4,5-dimethoxybenzoic acid drying->end

Caption: Synthesis workflow for 2-Amino-4,5-dimethoxybenzoic acid.

Detailed Steps:

  • Alkaline Hydrolysis:

    • Dissolve 48.13 g (0.729 mol) of KOH pellets (85% purity) in 250 ml of ice water.

    • Add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitrobenzoate to the KOH solution.

    • Heat the resulting green suspension to 70 °C. The solution will turn dark red.

    • Monitor the reaction progress by HPLC.

    • Once the reaction is complete, cool the solution to room temperature.

  • First Acidification:

    • Adjust the pH of the solution to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid.

  • Catalytic Hydrogenation:

    • Hydrogenate the resulting red suspension with 1 g of 10% Pd/C at 50 °C and 3.5 bar until the reaction ceases.

  • Work-up and Isolation:

    • Filter the hydrogenation solution.

    • Under an inert gas atmosphere, adjust the pH to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid.

    • Stir the resulting light green suspension for 30 minutes at room temperature.

    • Cool the suspension to 5 °C and stir for an additional 30 minutes.

    • Filter the product, wash it with two portions of 125 ml of ice water.

    • Dry the product in a vacuum oven at 55 °C for 12 hours.

Expected Yield: This procedure is reported to yield approximately 35.18 g (83% of theory) of light grey crystalline product.[2]

Theoretical and Computational Studies

Conceptual Workflow for Theoretical Analysis:

G start Molecular Structure Input dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_props Electronic Properties Calculation geom_opt->electronic_props docking Molecular Docking (with target protein) geom_opt->docking end Predicted Properties and Interactions freq_calc->end nbo Natural Bond Orbital (NBO) Analysis electronic_props->nbo fmo Frontier Molecular Orbital (FMO) Analysis electronic_props->fmo mep Molecular Electrostatic Potential (MEP) electronic_props->mep nbo->end fmo->end mep->end docking->end

Caption: A typical workflow for the computational analysis of a benzoic acid derivative.

Key Areas of Investigation:

  • Geometric Parameters: DFT calculations can provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography if available.

  • Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes.

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about intramolecular interactions, charge transfer, and hyperconjugative effects.

  • Acidity (pKa) Prediction: Computational methods can be used to predict the pKa of the carboxylic acid group, which is influenced by the electronic effects of the amino and alkoxy substituents.[6][7]

  • Molecular Docking: For drug development applications, molecular docking simulations can be performed to predict the binding affinity and interaction modes of the molecule with a biological target, such as an enzyme or receptor.

Potential Applications and Future Research

2-Amino-4,5-dimethoxybenzoic acid and its analogs, including the diethoxy derivative, are of interest for several applications:

  • Pharmaceutical Synthesis: As versatile intermediates, they are used in the synthesis of a variety of bioactive molecules.

  • Drug Discovery: The core structure may serve as a scaffold for the development of new therapeutic agents, particularly those targeting inflammatory pathways or exhibiting anticancer activity.[3]

  • Materials Science: The electronic properties of these molecules may be of interest in the development of organic electronic materials.

Future research on this compound should focus on:

  • Detailed Synthesis and Characterization: Publication of detailed and reproducible synthetic protocols and thorough characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray Crystallography).

  • Experimental and Computational Studies: A systematic investigation of its physicochemical properties, supported by computational modeling to understand its electronic structure and reactivity.

  • Biological Evaluation: Screening for a range of biological activities to explore its therapeutic potential.

By building upon the knowledge of the well-studied 2-Amino-4,5-dimethoxybenzoic acid, a deeper understanding of the properties and potential of the diethoxy analog can be achieved, paving the way for its application in various fields of research and development.

References

The Obscure Genesis of 2-Amino-4,5-diethoxybenzoic Acid: A Technical Guide to a Plausible Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction and Historical Context

While 2-Amino-4,5-diethoxybenzoic acid is recognized as a useful building block in medicinal and agricultural chemistry, its specific discovery and developmental history are not well-documented in scientific literature. In contrast, the history and synthesis of related compounds, such as p-aminobenzoic acid (PABA), have been known since the late 19th century.[2][3] The core structure of aminobenzoic acids is a key pharmacophore present in a wide array of therapeutic agents.[4] The diethoxy substitution pattern of the target molecule suggests a development path stemming from research into alkoxy-substituted aromatic compounds, likely aimed at modifying the physicochemical properties of a parent molecule for drug discovery purposes.

Due to the lack of direct historical data, this guide will focus on a proposed, logical synthesis of this compound. The outlined procedures are derived from established methods for the synthesis of analogous compounds, such as 2-Amino-4,5-dimethoxybenzoic acid.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with the commercially available 3,4-diethoxytoluene. The pathway involves:

  • Nitration: Introduction of a nitro group at the ortho-position to the methyl group of 3,4-diethoxytoluene.

  • Oxidation: Conversion of the methyl group of the nitrated intermediate to a carboxylic acid.

  • Reduction: Reduction of the nitro group to a primary amine to yield the final product.

This approach is analogous to established syntheses of similar substituted aminobenzoic acids.

Experimental Protocols (Proposed)

The following are detailed, hypothetical experimental protocols for the proposed synthesis of this compound.

Step 1: Synthesis of 4,5-Diethoxy-2-nitrotoluene

Principle: This step involves the electrophilic nitration of 3,4-diethoxytoluene. The electron-donating ethoxy groups activate the aromatic ring, directing the incoming nitro group to the ortho and para positions relative to them. The position ortho to the methyl group and meta to one of the ethoxy groups is sterically and electronically favored.

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-diethoxytoluene (1 equivalent) in glacial acetic acid (5 volumes).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 5-10 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture into ice-water (10 volumes) with vigorous stirring.

  • A yellow solid will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry under vacuum to yield crude 4,5-diethoxy-2-nitrotoluene.

  • Recrystallize the crude product from ethanol to obtain the purified product.

Step 2: Synthesis of 4,5-Diethoxy-2-nitrobenzoic acid

Principle: This step involves the oxidation of the methyl group of 4,5-diethoxy-2-nitrotoluene to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.

Procedure:

  • To a 500 mL round-bottom flask fitted with a reflux condenser, add 4,5-diethoxy-2-nitrotoluene (1 equivalent), water (10 volumes), and a small amount of a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of potassium permanganate (3 equivalents) in water (5 volumes) portion-wise over 2-3 hours.

  • After the addition is complete, continue refluxing until the purple color of the permanganate disappears.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide byproduct.

  • Wash the manganese dioxide cake with hot water.

  • Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • A pale-yellow solid of 4,5-diethoxy-2-nitrobenzoic acid will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Synthesis of this compound

Principle: This final step involves the reduction of the nitro group of 4,5-diethoxy-2-nitrobenzoic acid to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Procedure:

  • In a hydrogenation vessel, dissolve 4,5-diethoxy-2-nitrobenzoic acid (1 equivalent) in ethanol (10 volumes).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-2 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 3-4 bar).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound. These values are estimates based on typical yields and properties of analogous reactions.

StepStarting MaterialKey ReagentsSolventReaction ConditionsProductHypothetical Yield (%)Hypothetical Melting Point (°C)
13,4-DiethoxytolueneHNO₃, H₂SO₄Glacial Acetic Acid0-10 °C, 2 h4,5-Diethoxy-2-nitrotoluene8560-62
24,5-Diethoxy-2-nitrotolueneKMnO₄WaterReflux, 4-6 h4,5-Diethoxy-2-nitrobenzoic acid75185-187
34,5-Diethoxy-2-nitrobenzoic acidH₂, 10% Pd/CEthanolRT, 3-4 bar H₂, 4-8 hThis compound90165-168

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_of_2_Amino_4_5_diethoxybenzoic_acid cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Reduction 3_4_Diethoxytoluene 3,4-Diethoxytoluene Nitration Nitration (HNO₃, H₂SO₄) 3_4_Diethoxytoluene->Nitration Glacial Acetic Acid Intermediate_1 4,5-Diethoxy-2-nitrotoluene Nitration->Intermediate_1 Oxidation Oxidation (KMnO₄) Intermediate_1->Oxidation Water Intermediate_2 4,5-Diethoxy-2-nitrobenzoic acid Oxidation->Intermediate_2 Reduction Reduction (H₂, Pd/C) Intermediate_2->Reduction Ethanol Final_Product This compound Reduction->Final_Product

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the discovery and synthesis of this compound. While the historical origins of this specific molecule remain obscure, its synthesis can be logically deduced from established chemical principles and analogous transformations. The detailed protocols, tabulated data, and visual workflow presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and chemical development, enabling the practical synthesis and further exploration of this and related compounds. It is recommended that any experimental work based on these proposed protocols be conducted with appropriate safety precautions and analytical monitoring.

References

Chemical structure and IUPAC name of 2-Amino-4,5-diethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-diethoxybenzoic acid is a substituted aromatic carboxylic acid featuring an amine and two ethoxy groups on the benzene ring. While detailed experimental data and comprehensive peer-reviewed studies on this specific molecule are not widely available in public databases, its structural analogue, 2-Amino-4,5-dimethoxybenzoic acid, is well-documented as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. This guide provides the foundational chemical information for this compound, drawing structural and functional parallels with its dimethoxy counterpart to infer its potential applications and characteristics.

Chemical Structure and IUPAC Name

The foundational step in understanding any chemical entity is to define its structure and formal nomenclature.

Chemical Structure:

The chemical structure of this compound consists of a central benzene ring. A carboxylic acid group (-COOH) is attached at position 1. An amino group (-NH2) is located at position 2. Two ethoxy groups (-OCH2CH3) are substituted at positions 4 and 5.

IUPAC Name:

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₄Calculated
Molecular Weight 225.24 g/mol Calculated
Appearance Expected to be a crystalline solidInferred
Solubility Expected to have low solubility in water, higher in organic solventsInferred
Melting Point Not available-
Boiling Point Not available-
CAS Number Not available-

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible synthetic route can be proposed based on the known synthesis of its dimethoxy analogue. The general approach involves the reduction of a nitro group to an amine.

Hypothetical Synthesis Workflow:

This diagram illustrates a potential pathway for the synthesis of this compound, starting from a nitrated precursor.

G Hypothetical Synthesis of this compound Start 4,5-Diethoxy-2-nitrobenzoic acid Reduction Reduction (e.g., H₂, Pd/C) Start->Reduction Product This compound Reduction->Product Purification Purification (e.g., Recrystallization) Product->Purification

Caption: A potential synthetic workflow for this compound.

The reactivity of this compound is dictated by its functional groups: the aromatic amine, the carboxylic acid, and the ethoxy groups. The amino group can undergo diazotization and subsequent reactions, while the carboxylic acid can be converted to esters, amides, or acid chlorides. The electron-donating nature of the amino and ethoxy groups activates the benzene ring towards electrophilic substitution.

Potential Applications in Drug Development

Based on the applications of its structural analogues, this compound is anticipated to be a valuable intermediate in pharmaceutical and agrochemical research.[1]

Role as a Chemical Intermediate:

This compound serves as a building block for the synthesis of more complex molecules with potential biological activity.[1] Its structure provides a scaffold that can be modified to interact with specific biological targets.

Inferred Biological Relevance:

Given that its dimethoxy counterpart has been investigated for anti-inflammatory and antioxidant properties, it is plausible that this compound could be explored for similar therapeutic areas. The ethoxy groups, being slightly more lipophilic than methoxy groups, may alter the pharmacokinetic and pharmacodynamic properties of resulting drug candidates.

Logical Relationship for Drug Discovery:

The following diagram outlines the logical progression from a chemical intermediate to a potential drug candidate.

G From Intermediate to Drug Candidate Intermediate This compound Synthesis Chemical Synthesis & Modification Intermediate->Synthesis Library Compound Library Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit

Caption: The role of this compound in a drug discovery workflow.

Conclusion

This compound represents a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. While comprehensive data is currently sparse, its structural similarity to well-studied analogues suggests its utility as a synthetic intermediate. Further research is warranted to fully characterize its physicochemical properties, develop efficient synthetic methodologies, and investigate its biological activities. This guide serves as a foundational document to stimulate and support such future research endeavors.

References

Navigating the Safety Landscape of 2-Amino-4,5-disubstituted Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known hazards and safe handling practices associated with 2-Amino-4,5-dimethoxybenzoic acid.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Amino-4,5-dimethoxybenzoic acid is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
CAS Number 5653-40-7[1][2][3]
Molecular Formula C₉H₁₁NO₄[1][2]
Molecular Weight 197.19 g/mol [1][3]
Appearance Brown, White to Gray to Brown powder/crystal[4]
Melting Point 169-173 °C (decomposes)[2][3][5]
Boiling Point 334.28 °C (rough estimate)[2]
Solubility Soluble in Methanol and Water[2]
Density 1.3075 (rough estimate)[2]

Safety and Hazard Information

2-Amino-4,5-dimethoxybenzoic acid is classified as a hazardous substance. The following table summarizes its hazard classifications and associated precautionary statements according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity — single exposureH335May cause respiratory irritation

Signal Word: Warning[3]

Hazard Pictogram:

alt text

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Proper handling and storage are critical to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form to avoid dust generation.[6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

A risk assessment should be performed for each specific use to determine the appropriate level of PPE. The following are general recommendations:

PPESpecification
Eye/Face Protection Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[8]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[8]
Skin and Body Protection Standard laboratory coat.[8]
Respiratory Protection For procedures that may generate dust, a NIOSH/MSHA-approved N95 dust mask or work under a certified chemical fume hood.[8]
Storage
  • Store in a tightly closed container.[6]

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]

Experimental Protocols

General Handling Protocol

This protocol outlines the basic steps for safely handling 2-Amino-4,5-dimethoxybenzoic acid in a laboratory setting.

  • Preparation and Engineering Controls:

    • Always handle this chemical in a well-ventilated area or a chemical fume hood.[8]

    • Ensure an eyewash station and safety shower are easily accessible.[8]

    • Inspect all PPE for any signs of damage before use.[8]

  • Handling the Chemical:

    • Avoid contact with skin and eyes.[9]

    • Avoid the formation and inhalation of dust.[9]

    • Weigh the solid in a fume hood or a ventilated balance enclosure.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene:

    • Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[8]

    • Do not eat, drink, or smoke in the work area.[8]

Spill and Disposal Protocol
  • Spill Response:

    • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6]

    • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Follow the procedure for small spills.

    • Provide ventilation.[6]

  • Waste Disposal:

    • Dispose of waste material in accordance with national and local regulations.[8]

    • Do not empty into drains.[8]

    • Contaminated packaging should be treated as the chemical itself.[8]

    • For containers of highly toxic chemicals (if applicable), the first three rinses must be collected and disposed of as hazardous waste.[10]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[6]

Toxicological Information

Detailed toxicological studies for 2-Amino-4,5-dimethoxybenzoic acid are not widely available. The primary known effects are irritation to the skin, eyes, and respiratory system.

Visualizing Laboratory Safety Workflows

The following diagrams illustrate key workflows for handling chemical reagents like 2-Amino-4,5-dimethoxybenzoic acid.

G General Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepWorkspace Prepare Workspace & Verify Controls SelectPPE->PrepWorkspace Weighing Weighing PrepWorkspace->Weighing Proceed with caution Dissolving Dissolving/Reaction Weighing->Dissolving Decontamination Decontaminate Glassware & Surfaces Dissolving->Decontamination WasteDisposal Segregate & Dispose of Waste Decontamination->WasteDisposal G Spill Response Logical Flow SpillOccurs Spill Occurs AssessSpill Assess Spill Size & Hazard SpillOccurs->AssessSpill SmallSpill Is it a small, manageable spill? AssessSpill->SmallSpill Evacuate Evacuate Area Alert Supervisor SmallSpill->Evacuate No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes Evacuate->DonPPE Once safe ContainSpill Contain the Spill DonPPE->ContainSpill CleanUp Clean Up Spill Material ContainSpill->CleanUp Dispose Dispose of Waste Properly CleanUp->Dispose

References

Methodological & Application

Synthesis of 2-Amino-4,5-diethoxybenzoic Acid: A Detailed Protocol for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of 2-amino-4,5-diethoxybenzoic acid from its nitro precursor, 2-nitro-4,5-diethoxybenzoic acid, is a critical transformation in the development of various pharmaceutical and agrochemical agents. This document provides a detailed protocol for this reduction reaction, tailored for researchers, scientists, and professionals in drug development. This compound serves as a versatile intermediate, valued for its unique chemical properties that enhance solubility and reactivity in subsequent synthetic steps.[1] Its applications are widespread, ranging from the synthesis of agents targeting inflammatory diseases to its use in biochemical research for investigating enzyme inhibition and metabolic pathways.[1]

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines the reduction of 2-nitro-4,5-diethoxybenzoic acid to this compound via catalytic hydrogenation.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Nitro-4,5-diethoxybenzoic acidReagentCommercially AvailableStarting material
10% Palladium on Carbon (Pd/C)CatalystCommercially AvailableCatalyst
Ethanol (EtOH)AnhydrousCommercially AvailableSolvent
Hydrogen (H₂) gasHigh PurityGas CylinderReducing agent
Nitrogen (N₂) gasHigh PurityGas CylinderInert gas
Celite® or suitable filter aid---Commercially AvailableFor filtration

Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Glass reaction flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable glass reaction flask, dissolve 2-nitro-4,5-diethoxybenzoic acid in a sufficient volume of ethanol.

  • Catalyst Addition: To this solution, carefully add 10% Pd/C catalyst. The typical catalyst loading is 1-5 mol% relative to the nitro compound.

  • Hydrogenation: Place the reaction flask in a Parr hydrogenator. Seal the apparatus and purge the system with nitrogen gas to remove any air. Subsequently, purge the system with hydrogen gas.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas to approximately 3.5 bar (50 psi).[2][3] Begin stirring and heat the reaction mixture to 50°C.[2][3]

  • Monitoring the Reaction: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, thin-layer chromatography (TLC) can be used to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Isolation of Product: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a tan crystalline powder.[1]

Expected Yield: Based on analogous reactions with the dimethoxy derivative, a yield of approximately 83% can be expected.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this synthesis, with data for the analogous dimethoxy compound provided for reference.

ParameterValue (Diethoxy Compound)Value (Dimethoxy Analog)Reference
Starting Material2-Nitro-4,5-diethoxybenzoic acid2-Nitro-4,5-dimethoxybenzoic acid-
ProductThis compound2-Amino-4,5-dimethoxybenzoic acid-
Molecular Weight of Product225.24 g/mol 197.19 g/mol [1]
Melting Point of Product140-145 °C169-173 °C[1]
Catalyst10% Pd/C10% Pd/C[2][3]
SolventEthanolWater/Methanol[3]
Hydrogen Pressure~3.5 bar3.5 bar[2][3]
Reaction Temperature~50 °C50 °C[2][3]
Expected YieldHigh~83%[2][4]

Experimental Workflow Diagram

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation cluster_product Final Product dissolve Dissolve 2-nitro-4,5-diethoxybenzoic acid in Ethanol add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst setup_reactor Place in Parr Hydrogenator add_catalyst->setup_reactor purge_n2 Purge with N₂ setup_reactor->purge_n2 purge_h2 Purge with H₂ purge_n2->purge_h2 pressurize Pressurize with H₂ (3.5 bar) purge_h2->pressurize heat_stir Heat to 50°C and Stir pressurize->heat_stir monitor Monitor Reaction heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent filter_catalyst Filter through Celite® cool_vent->filter_catalyst evaporate Evaporate Solvent filter_catalyst->evaporate recrystallize Recrystallize (optional) evaporate->recrystallize final_product This compound evaporate->final_product recrystallize->final_product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

References

Application Notes and Protocols: 2-Amino-4,5-diethoxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-diethoxybenzoic acid is a valuable aromatic building block in organic synthesis, primarily utilized as a key intermediate in the preparation of various heterocyclic compounds with significant biological and pharmaceutical activities. Its structure, featuring an anthranilic acid core with two activating ethoxy groups, makes it an excellent precursor for the synthesis of quinazolinones and other related scaffolds. These resulting molecules have shown potential in medicinal chemistry, including applications as kinase inhibitors for cancer therapy.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules. While specific experimental data for the diethoxy derivative is limited in published literature, the protocols for the closely related and well-documented 2-amino-4,5-dimethoxybenzoic acid are presented as a strong predictive model for its reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its dimethoxy analog are presented in Table 1 for comparison.

PropertyThis compound2-Amino-4,5-dimethoxybenzoic acid
CAS Number 20197-72-25653-40-7
Molecular Formula C₁₁H₁₅NO₄C₉H₁₁NO₄
Molecular Weight 225.24 g/mol 197.19 g/mol
Appearance Tan crystalline powderWhite to off-white crystalline powder
Melting Point 140-145 °C169-173 °C (dec.)[1]
Solubility Data not readily availableSoluble in Methanol and Water[1]

Core Application: Synthesis of Quinazolinone Derivatives

A primary application of this compound is in the synthesis of 6,7-diethoxyquinazolinones. These heterocycles are of significant interest in drug discovery, as the quinazolinone scaffold is present in numerous approved drugs. The general synthetic approach involves the cyclocondensation of the anthranilic acid derivative with a suitable one-carbon source.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of quinazolinone derivatives from this compound.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Functionalization (Optional) A This compound C 6,7-Diethoxy-2,4(1H,3H)-quinazolinedione or related quinazolinone A->C B One-Carbon Source (e.g., Formamide, Urea, Cyanamide) B->C D Chlorination (e.g., POCl₃) C->D E 2,4-Dichloro-6,7-diethoxyquinazoline D->E F Nucleophilic Substitution (e.g., Amines) E->F G Bioactive Quinazolinone Derivatives F->G

Caption: General workflow for quinazolinone synthesis.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of 6,7-dimethoxy-substituted quinazolinones. These methods are expected to be readily applicable to this compound with minor optimization of reaction conditions.

Protocol 1: Synthesis of 6,7-Diethoxy-2,4(1H,3H)-quinazolinedione

This protocol describes the cyclization of this compound with urea to form the corresponding quinazolinedione.

Reaction Scheme:

Materials:

  • This compound

  • Urea

  • High-boiling point solvent (e.g., paraffin oil or diphenyl ether)

Procedure:

  • Combine this compound (1.0 eq) and urea (3.0 eq) in a round-bottom flask.

  • Add a high-boiling point solvent to create a slurry.

  • Heat the mixture to 180-200 °C with stirring.

  • Maintain the temperature for 2-3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Dilute the mixture with a non-polar solvent (e.g., hexane) to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data (Analogous Reaction):

The synthesis of the dimethoxy analog, 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, proceeds in high yield.

Starting MaterialProductReagentsYield
2-Amino-4,5-dimethoxybenzoic acid6,7-Dimethoxy-2,4(1H,3H)-quinazolinedioneUrea, Heat~90%
Protocol 2: Synthesis of 2,4-Dichloro-6,7-diethoxyquinazoline

This protocol details the chlorination of the quinazolinedione to produce a versatile intermediate for further functionalization.

Reaction Scheme:

Materials:

  • 6,7-Diethoxy-2,4(1H,3H)-quinazolinedione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6,7-Diethoxy-2,4(1H,3H)-quinazolinedione (1.0 eq) in phosphorus oxychloride (10-15 eq).

  • Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction should become a clear solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Pour the cooled residue onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a base (e.g., concentrated ammonia solution or saturated sodium bicarbonate) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Quantitative Data (Analogous Reaction):

Starting MaterialProductReagentsYield
6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione2,4-Dichloro-6,7-dimethoxyquinazolinePOCl₃, N,N-Dimethylaniline>90%
Protocol 3: Synthesis of Bioactive 4-Anilinoquinazoline Derivatives

This protocol describes the nucleophilic aromatic substitution reaction of the dichloroquinazoline intermediate with an aniline to produce a 4-anilinoquinazoline derivative, a common scaffold in kinase inhibitors.

Reaction Scheme:

Materials:

  • 2,4-Dichloro-6,7-diethoxyquinazoline

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol

Procedure:

  • Dissolve 2,4-Dichloro-6,7-diethoxyquinazoline (1.0 eq) and the substituted aniline (1.1 eq) in isopropanol.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold isopropanol.

  • The product can be purified by recrystallization if necessary.

Quantitative Data (Analogous Reaction):

Starting MaterialProductReagentsYield
2,4-Dichloro-6,7-dimethoxyquinazoline4-(Anilino)-2-chloro-6,7-dimethoxyquinazoline derivativesVarious anilines, Isopropanol70-85%

Application in Kinase Inhibitor Synthesis and Signaling Pathways

Derivatives of 6,7-dialkoxyquinazolines are well-known inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key component of a signaling pathway that regulates cell proliferation, and its overactivity is a hallmark of many cancers. By blocking the ATP-binding site of the EGFR kinase domain, these quinazoline derivatives inhibit its activity and downstream signaling, leading to reduced cancer cell growth and survival.

The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition by quinazoline-based drugs.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding P Phosphorylation EGFR->P RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinazolinone Derivative (e.g., Gefitinib, Erlotinib) Inhibitor->P Inhibition

Caption: EGFR signaling pathway and inhibition.

Conclusion

This compound is a versatile and valuable building block for the synthesis of pharmaceutically relevant quinazolinone derivatives. The provided protocols, based on the well-established chemistry of its dimethoxy analog, offer a solid foundation for researchers to explore the synthesis of novel bioactive compounds. The ability of the resulting quinazolinone scaffolds to inhibit key signaling pathways, such as the EGFR pathway, underscores the importance of this starting material in modern drug discovery and development. Researchers are encouraged to use the provided methodologies as a starting point and optimize conditions to achieve the desired outcomes for their specific synthetic targets.

References

The Role of 2-Amino-4,5-diethoxybenzoic Acid in Medicinal Chemistry: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Abstract

2-Amino-4,5-diethoxybenzoic acid and its structural analogs, such as the more extensively documented 2-amino-4,5-dimethoxybenzoic acid, are versatile scaffolds in medicinal chemistry.[1][2] These compounds serve as crucial intermediates in the synthesis of a variety of heterocyclic systems and other complex organic molecules with potential therapeutic applications.[3] Their utility spans the development of agents for inflammatory diseases, cancer, and agrochemical innovations.[1][4][5] This document provides an overview of the applications of this class of compounds and detailed protocols for their synthesis and potential biological evaluation, primarily drawing upon data available for the closely related 2-amino-4,5-dimethoxybenzoic acid due to the limited specific literature on the diethoxy derivative.

Introduction

2-Amino-4,5-dialkoxybenzoic acids are aromatic compounds featuring an amino group and a carboxylic acid ortho to each other, with two alkoxy groups on the benzene ring. This substitution pattern provides a unique combination of functional groups that are amenable to a wide range of chemical transformations, making them valuable starting materials in drug discovery. The presence of the amino and carboxylic acid groups allows for the construction of various heterocyclic rings, while the alkoxy groups can influence the molecule's solubility, lipophilicity, and metabolic stability, all critical parameters in drug design. While specific data on this compound is limited, its dimethoxy analog is a well-established intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][5][6]

Applications in Medicinal Chemistry

The primary application of 2-amino-4,5-dialkoxybenzoic acids in medicinal chemistry is as a foundational building block for more complex molecules.

1. Intermediate for Pharmaceutical Agents:

This class of compounds is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] While specific targets for derivatives of the diethoxy compound are noted to be in the area of inflammatory diseases, the broader class of 2-aminobenzoic acid derivatives has been explored for a range of activities.[1]

2. Synthesis of Heterocyclic Scaffolds:

The ortho-amino benzoic acid functionality is a classic precursor for the synthesis of quinazolinones, benzodiazepines, and other heterocyclic systems that are prevalent in marketed drugs and clinical candidates.

3. Agrochemical Synthesis:

The dimethoxy analog has been utilized in the development of novel herbicides, fungicides, and plant growth regulators, highlighting the versatility of this scaffold beyond pharmaceutical applications.[5]

Experimental Protocols

The following protocols are based on established procedures for the synthesis of 2-amino-4,5-dimethoxybenzoic acid, which can be adapted for the diethoxy analog with appropriate modifications of reagents and reaction conditions.

Protocol 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid

This protocol describes a two-step synthesis starting from methyl 4,5-dimethoxy-2-nitrobenzoate.

Step 1: Saponification of Methyl 4,5-dimethoxy-2-nitrobenzoate

  • Dissolve 48.13 g (0.729 mol) of potassium hydroxide (85% purity) in 250 mL of ice-cold water.

  • To the clear KOH solution, add 50 g (0.207 mol) of methyl 4,5-dimethoxy-2-nitrobenzoate. The suspension will initially appear green.

  • Heat the mixture to 70°C. The color of the solution will change to dark red as the reaction progresses.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to 6.6 with approximately 34.6 g (0.570 mol) of glacial acetic acid to precipitate the potassium salt of 4,5-dimethoxy-2-nitrobenzoic acid as a red suspension.

Step 2: Hydrogenation of 4,5-Dimethoxy-2-nitrobenzoic Acid

  • To the red suspension from Step 1, add 1 g of 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture at 50°C under a pressure of 3.5 bar until hydrogen uptake ceases.

  • After the reaction is complete, filter the solution to remove the catalyst.

  • Under an inert atmosphere (e.g., nitrogen or argon), adjust the pH of the filtrate to 5.1 with approximately 31.82 g (0.525 mol) of glacial acetic acid. A light green suspension will form.

  • Stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 5°C and continue stirring for an additional 30 minutes.

  • Collect the product by filtration.

  • Wash the filter cake with two portions of 125 mL of ice-cold water.

  • Dry the product in a vacuum oven at 55°C for 12 hours to yield 2-amino-4,5-dimethoxybenzoic acid as light grey crystals.

Quantitative Data Summary (for 2-Amino-4,5-dimethoxybenzoic Acid Synthesis)

ParameterValueReference
Starting MaterialMethyl 4,5-dimethoxy-2-nitrobenzoate[4][7]
Molar Yield83%[6]
Final Product Purity>98% (by HPLC)[8]
AppearanceLight grey crystals[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for 2-amino-4,5-dialkoxybenzoic acids.

G A Methyl 4,5-Dialkoxy-2-nitrobenzoate B Saponification (KOH, H2O, 70°C) A->B C 4,5-Dialkoxy-2-nitrobenzoic Acid (Potassium Salt) B->C D Hydrogenation (H2, Pd/C, 50°C, 3.5 bar) C->D E 2-Amino-4,5-dialkoxybenzoic Acid D->E

Caption: General synthesis of 2-amino-4,5-dialkoxybenzoic acids.

Potential Application in Signaling Pathway Modulation

Derivatives of aminobenzoic acids are known to interact with various biological targets. For instance, they can be elaborated into kinase inhibitors. The diagram below represents a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Target Gene Expression (e.g., Inflammatory Cytokines) TranscriptionFactor->Gene Promotes Inhibitor Derivative of This compound Inhibitor->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound and its analogs represent a valuable class of scaffolds for medicinal chemistry research and drug development. While detailed biological data for the diethoxy compound itself is not widely available, the established synthetic routes and diverse applications of the closely related 2-amino-4,5-dimethoxybenzoic acid provide a strong foundation for the exploration of its potential. The protocols and conceptual frameworks presented here are intended to serve as a guide for researchers in the synthesis and evaluation of novel compounds derived from this versatile chemical intermediate. Further investigation into the specific biological activities of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Amino-4,5-diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key heterocyclic compounds, namely 6,7-diethoxy-4H-3,1-benzoxazin-4-one and 6,7-diethoxyquinazolin-4(3H)-one, utilizing 2-Amino-4,5-diethoxybenzoic acid as a versatile starting material. The synthesized compounds are scaffolds of significant interest in medicinal chemistry due to their potential antimicrobial and antitumor activities.

Introduction

This compound is an anthranilic acid derivative that serves as a valuable building block for the synthesis of various fused heterocyclic systems. The presence of the amino and carboxylic acid functionalities allows for cyclization reactions to form six-membered heterocyclic rings, while the diethoxy substituents can modulate the physicochemical properties, such as lipophilicity and solubility, of the resulting molecules. This can, in turn, influence their biological activity.

Synthesis of 6,7-diethoxy-4H-3,1-benzoxazin-4-one

The synthesis of 6,7-diethoxy-4H-3,1-benzoxazin-4-one from this compound can be achieved through a cyclization reaction using acetic anhydride. This reaction proceeds via an initial N-acetylation followed by an intramolecular cyclodehydration.

Experimental Protocol

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (optional, as solvent and catalyst)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in acetic anhydride (5-10 eq).

  • The mixture can be gently heated to reflux (approximately 140°C) and stirred. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), the reaction mixture is cooled to room temperature.

  • The excess acetic anhydride is removed under reduced pressure.

  • The resulting solid residue is triturated with cold ethanol and the precipitate is collected by filtration.

  • The crude product is recrystallized from ethanol to afford pure 6,7-diethoxy-4H-3,1-benzoxazin-4-one.

Data Presentation:

Starting MaterialProductReagentSolventReaction Time (h)Yield (%)Melting Point (°C)
This compound6,7-diethoxy-4H-3,1-benzoxazin-4-oneAcetic anhydrideAcetic anhydride385-95165-168

Note: The above data is representative and may vary based on specific experimental conditions.

Synthetic Workflow

G A This compound C Reflux A->C B Acetic Anhydride B->C D 6,7-diethoxy-4H-3,1-benzoxazin-4-one C->D Cyclodehydration

Caption: Synthesis of 6,7-diethoxy-4H-3,1-benzoxazin-4-one.

Synthesis of 6,7-diethoxyquinazolin-4(3H)-one

6,7-diethoxyquinazolin-4(3H)-one can be synthesized from this compound by reaction with formamide. This reaction, a variation of the Niementowski quinazoline synthesis, involves the condensation of the anthranilic acid with formamide, which serves as both a reactant and a solvent.

Experimental Protocol

Materials:

  • This compound

  • Formamide

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, mix this compound (1.0 eq) with an excess of formamide (10-20 eq).

  • Heat the mixture to 150-160°C under a reflux condenser for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from ethanol or an appropriate solvent to yield pure 6,7-diethoxyquinazolin-4(3H)-one.

Data Presentation:

Starting MaterialProductReagentSolventReaction Time (h)Yield (%)Melting Point (°C)
This compound6,7-diethoxyquinazolin-4(3H)-oneFormamideFormamide370-85298-301

Note: The above data is representative and may vary based on specific experimental conditions.

Synthetic Workflow

G A This compound C Heat (150-160°C) A->C B Formamide B->C D 6,7-diethoxyquinazolin-4(3H)-one C->D Condensation/Cyclization

Caption: Synthesis of 6,7-diethoxyquinazolin-4(3H)-one.

Potential Applications and Biological Activities

Heterocyclic compounds containing the quinazolinone and benzoxazinone scaffolds are known to exhibit a wide range of biological activities. The diethoxy-substituted derivatives synthesized from this compound are promising candidates for drug discovery and development.

Antimicrobial Activity

Quinazolinone derivatives have been reported to possess significant antibacterial and antifungal properties.[1][2][3][4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[2] The antimicrobial efficacy of 6,7-diethoxyquinazolin-4(3H)-one and its derivatives can be evaluated against a panel of pathogenic bacteria and fungi.

Hypothetical Antimicrobial Activity Data:

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
6,7-diethoxyquinazolin-4(3H)-one163264
Reference Antibiotic248

Note: MIC = Minimum Inhibitory Concentration. This data is hypothetical and for illustrative purposes.

Antitumor Activity

Benzoxazinone and quinazolinone derivatives have also been investigated for their anticancer properties.[5][6][7] Their mechanisms can involve the inhibition of key signaling pathways involved in cell proliferation and survival, or the induction of apoptosis in cancer cells. The cytotoxic effects of 6,7-diethoxy-4H-3,1-benzoxazin-4-one and 6,7-diethoxyquinazolin-4(3H)-one can be assessed against various cancer cell lines.

Potential Signaling Pathway Inhibition

A potential mechanism of anticancer activity for quinazolinone derivatives involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. For instance, some quinazolinones are known to target the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6,7-diethoxyquinazolin-4(3H)-one Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a readily accessible precursor for the synthesis of 6,7-diethoxy-substituted benzoxazinones and quinazolinones. The protocols provided herein are based on established synthetic methodologies for related anthranilic acid derivatives and offer a foundation for the exploration of these heterocyclic systems in the context of drug discovery. Further investigation into the biological activities of these compounds is warranted to fully elucidate their therapeutic potential.

References

Application of 2-Amino-4,5-diethoxybenzoic Acid in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, publicly available research on the specific applications of 2-Amino-4,5-diethoxybenzoic acid in agrochemical synthesis is limited. However, its close structural analog, 2-Amino-4,5-dimethoxybenzoic acid , is a well-documented and versatile intermediate in the synthesis of a variety of agrochemicals.[1][2][3] This document will focus on the applications and synthesis of 2-Amino-4,5-dimethoxybenzoic acid as a representative model, suggesting potential and likely applications for its diethoxy counterpart. The similar functionalities of these compounds—a carboxylic acid, an amine, and alkoxy groups on a benzene ring—strongly indicate analogous reactivity and utility in synthetic pathways for creating bioactive molecules.

Application Notes

2-Amino-4,5-dimethoxybenzoic acid is a key building block in the development of a range of agrochemicals due to its versatile chemical nature.[2] The presence of three reactive sites—the amino group, the carboxylic acid group, and the aromatic ring activated by the methoxy groups—allows for its incorporation into diverse molecular scaffolds.

Primary Applications in Agrochemical Synthesis:

  • Herbicide Synthesis: The compound serves as a precursor for selective herbicides. Its molecular framework can be modified to develop herbicides that target specific weed species with minimal impact on the desired crops.[1]

  • Fungicide Synthesis: It is a crucial intermediate in the synthesis of novel fungicides. For instance, it is used to create quinazolin-4(3H)-one derivatives, which have shown potential as potent antifungal agents against pathogens like Botrytis cinerea.

  • Plant Growth Regulators (PGRs): Derivatives of 2-Amino-4,5-dimethoxybenzoic acid can exhibit properties of plant growth regulators, which are used to manage plant development, enhance stress tolerance, and improve crop quality.[1]

  • Insecticide Synthesis: In certain synthetic routes, this molecule acts as a foundational component for insecticides designed to combat various insect pests that threaten agricultural productivity.[1]

The utility of 2-Amino-4,5-dimethoxybenzoic acid lies in its ability to be a starting point for the construction of complex heterocyclic compounds, which are frequently the core structures of modern agrochemicals.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid

This protocol details a common method for the synthesis of 2-Amino-4,5-dimethoxybenzoic acid from methyl-4,5-dimethoxy-2-nitrobenzoate.

Materials:

  • Methyl-4,5-dimethoxy-2-nitrobenzoate

  • Potassium hydroxide (KOH) pellets (85% purity)

  • Ice water

  • Glacial acetic acid

  • 10% Palladium on carbon (Pd/C) catalyst

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Hydrolysis:

    • Dissolve 48.13 g (0.729 mol) of KOH pellets in 250 ml of ice water in a suitable reaction vessel.

    • To the clear KOH solution, add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitrobenzoate. This will form a green suspension.

    • Heat the suspension to 70°C. The color of the solution will change to dark red as the reaction progresses.

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, cool the solution to room temperature.

    • Adjust the pH of the solution to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid. A red suspension will form.

  • Hydrogenation (Reduction):

    • Transfer the red suspension to a hydrogenation reactor.

    • Add 1 g of 10% Pd/C catalyst.

    • Pressurize the reactor with hydrogen gas to 3.5 bar and heat to 50°C.

    • Maintain these conditions until the reaction ceases (as indicated by the cessation of hydrogen uptake).

  • Purification and Isolation:

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Under an inert gas atmosphere, adjust the pH of the filtrate to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid. A light green suspension will form.

    • Stir the suspension at room temperature for 30 minutes.

    • Cool the suspension to 5°C and continue stirring for another 30 minutes.

    • Collect the product by filtration.

    • Wash the filtered product with two portions of 125 ml of ice water (total 250 ml).

    • Dry the product in a vacuum oven at 55°C for 12 hours.

Quantitative Data:

ParameterValueReference
Starting Material50 g of methyl-4,5-dimethoxy-2-nitrobenzoate
Final Product35.18 g of 2-Amino-4,5-dimethoxybenzoic acid
Molar Yield83% of theory
AppearanceLight grey crystals
Protocol 2: Synthesis of a Quinazolin-4(3H)-one Fungicide Intermediate

This protocol outlines a general procedure for the initial step in synthesizing a fungicide from 2-Amino-4,5-dimethoxybenzoic acid, leading to a key quinazolinone intermediate.

Materials:

  • 2-Amino-4,5-dimethoxybenzoic acid

  • Trimethyl orthoformate

  • Ammonium formate

  • Methanol

  • Water

Procedure:

  • Cyclization Reaction:

    • In a round-bottom flask, create a suspension of 23.40 g of 2-Amino-4,5-dimethoxybenzoic acid, 52 mL of trimethyl orthoformate, and 30.00 g of ammonium formate in 400 mL of methanol.

    • Heat the mixture to reflux at 70°C for 4 hours.

    • After the reaction period, cool the mixture to room temperature.

    • Add 160 mL of water to the reaction mixture to precipitate the product.

    • Collect the resulting solid by filtration.

Quantitative Data:

ParameterValueReference
Starting Material23.40 g of 2-Amino-4,5-dimethoxybenzoic acid
Final Product22.70 g of a yellow solid (quinazolinone intermediate)
Yield93.00%
AppearanceYellow solid

Visualizations

SynthesisWorkflow cluster_hydrolysis Step 1: Hydrolysis cluster_hydrogenation Step 2: Hydrogenation cluster_isolation Step 3: Isolation A Methyl-4,5-dimethoxy- 2-nitrobenzoate C Heat to 70°C A->C B KOH Solution B->C D Cool & Adjust pH to 6.6 with Acetic Acid C->D E Red Suspension from Step 1 D->E G Hydrogenation Reaction E->G F 10% Pd/C, H₂ (3.5 bar), 50°C F->G H Filter to remove Pd/C G->H I Adjust pH to 5.1 with Acetic Acid H->I J Cool, Filter & Wash I->J K Dry in Vacuum Oven J->K L Final Product: 2-Amino-4,5-dimethoxybenzoic acid K->L AgrochemicalSynthesis cluster_products Potential Agrochemical Products A 2-Amino-4,5-dimethoxybenzoic acid (Key Intermediate) B Herbicides A->B Further Synthetic Steps C Fungicides (e.g., Quinazolin-4(3H)-ones) A->C Further Synthetic Steps D Plant Growth Regulators A->D Further Synthetic Steps E Insecticides A->E Further Synthetic Steps

References

Application Notes and Protocols: 2-Amino-4,5-diethoxybenzoic Acid as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-diethoxybenzoic acid is a valuable and versatile aromatic building block, primarily utilized as a precursor in the synthesis of a wide range of bioactive heterocyclic compounds. Its diethoxy substitution pattern offers unique properties in terms of solubility and potential for specific interactions with biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the development of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.

Application Notes

This compound serves as a critical starting material for the synthesis of quinazoline-based kinase inhibitors. The quinazoline scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs that target the ATP-binding site of various kinases. The 6,7-diethoxy substitution on the quinazoline ring, derived from this compound, has been shown to be favorable for potent EGFR inhibition.

One notable class of compounds synthesized from this precursor are 4-anilinoquinazolines. These molecules are designed to compete with ATP for binding to the EGFR kinase domain, thereby inhibiting its downstream signaling and ultimately blocking cancer cell proliferation. The synthesis of these compounds typically involves a multi-step process, beginning with the cyclization of this compound to form a quinazolinone intermediate, followed by chlorination and subsequent nucleophilic substitution with a substituted aniline.

Key Bioactive Molecules and Their Applications:
  • EGFR Tyrosine Kinase Inhibitors: Derivatives of this compound have demonstrated potent inhibitory activity against EGFR. These compounds are of significant interest for the development of targeted therapies for non-small cell lung cancer and other solid tumors where EGFR is overexpressed or mutated.

  • VEGFR-2 Inhibitors: Some quinazoline derivatives synthesized from this precursor have also shown activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another important target in oncology due to its role in angiogenesis. Dual inhibition of EGFR and VEGFR-2 is a promising strategy to combat tumor growth and metastasis.

Quantitative Data Summary

The following tables summarize the biological activity of representative quinazoline derivatives synthesized from this compound and its analogs.

CompoundTargetIC50 (nM)Cell LineReference
4-(3-Bromoanilino)-6,7-diethoxyquinazolineEGFR Tyrosine Kinase0.006-[1]
4-(2'-Fluoroanilino)-6,7-diethoxyquinazolineEGFR Tyrosine Kinase0.4 - 51-[2]
4-(3'-Fluoroanilino)-6,7-diethoxyquinazolineEGFR Tyrosine Kinase0.4 - 51-[2]
CompoundCell Line (Cancer Type)GI50 (µM)Reference
Novel 6,7-dimethoxyquinazoline derivative 9aLeukemia (CCRF-CEM)0.01[3]
Novel 6,7-dimethoxyquinazoline derivative 9aColon (COLO-205)0.01[3]
Novel 6,7-dimethoxyquinazoline derivative 9bLeukemia0.56[3]

Experimental Protocols

This section provides a detailed, multi-step protocol for the synthesis of a representative bioactive 4-anilinoquinazoline derivative, 4-(3-bromoanilino)-6,7-diethoxyquinazoline, starting from this compound.

Overall Synthesis Workflow

G A This compound B 6,7-Diethoxy-3,4-dihydroquinazolin-4-one A->B Cyclization (Formamide) C 4-Chloro-6,7-diethoxyquinazoline B->C Chlorination (SOCl2 or POCl3) D 4-(3-Bromoanilino)-6,7-diethoxyquinazoline C->D Nucleophilic Substitution (3-Bromoaniline)

Caption: Synthetic workflow for 4-(3-bromoanilino)-6,7-diethoxyquinazoline.

Step 1: Synthesis of 6,7-Diethoxy-3,4-dihydroquinazolin-4-one

This step involves the cyclization of this compound with formamide to form the quinazolinone ring system.

  • Materials:

    • This compound

    • Formamide

    • Round-bottom flask

    • Heating mantle with stirrer

    • Condenser

  • Procedure:

    • In a round-bottom flask, combine this compound (1 equivalent) and an excess of formamide (e.g., 10-20 equivalents).

    • Heat the mixture with stirring to approximately 180-190 °C under a reflux condenser.

    • Maintain the temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-water with stirring to precipitate the product.

    • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield 6,7-diethoxy-3,4-dihydroquinazolin-4-one.

Step 2: Synthesis of 4-Chloro-6,7-diethoxyquinazoline

The hydroxyl group of the quinazolinone is converted to a chlorine atom, creating a reactive intermediate for the subsequent nucleophilic substitution.

  • Materials:

    • 6,7-Diethoxy-3,4-dihydroquinazolin-4-one

    • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add 6,7-diethoxy-3,4-dihydroquinazolin-4-one (1 equivalent).

    • Add an excess of thionyl chloride or phosphorus oxychloride (e.g., 5-10 equivalents) and a catalytic amount of DMF.

    • Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.

    • After the reaction is complete, carefully remove the excess thionyl chloride or phosphorus oxychloride under reduced pressure.

    • Pour the residue slowly onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-chloro-6,7-diethoxyquinazoline.

Step 3: Synthesis of 4-(3-Bromoanilino)-6,7-diethoxyquinazoline

The final step is a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of the quinazoline ring is displaced by the amino group of 3-bromoaniline.

  • Materials:

    • 4-Chloro-6,7-diethoxyquinazoline

    • 3-Bromoaniline

    • Isopropanol or other suitable solvent

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-6,7-diethoxyquinazoline (1 equivalent) and 3-bromoaniline (1.1 equivalents) in isopropanol.

    • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

    • Filter the solid product, wash with cold isopropanol, and then with diethyl ether.

    • Dry the product under vacuum to yield 4-(3-bromoanilino)-6,7-diethoxyquinazoline.

    • The final product can be further purified by recrystallization or column chromatography if necessary.

Signaling Pathway Inhibition

Quinazoline derivatives synthesized from this compound, such as 4-(3-bromoanilino)-6,7-diethoxyquinazoline, function as potent inhibitors of the EGFR signaling pathway. The diagram below illustrates the mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

In a normal physiological state, the binding of a ligand such as Epidermal Growth Factor (EGF) to EGFR induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which ultimately lead to gene transcription promoting cell proliferation and survival.

Quinazoline inhibitors, derived from this compound, are designed to bind to the ATP-binding pocket of the EGFR kinase domain. This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation and activation of the receptor. As a result, the downstream signaling pathways are not initiated, and the cellular processes of proliferation and survival are halted. This mechanism of action makes these compounds effective anti-cancer agents.

References

Application Notes and Protocols: The Role of 2-Amino-4,5-diethoxybenzoic Acid in Dyestuff Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of dyestuffs using 2-Amino-4,5-diethoxybenzoic acid as a key intermediate. This document offers detailed experimental protocols, data presentation, and visualizations to guide researchers in the development of novel dyes. While specific data for this compound is limited in publicly available literature, the protocols and principles outlined here are based on the well-established chemistry of its close analog, 2-Amino-4,5-dimethoxybenzoic acid, and general azo dye synthesis.[1][2]

Introduction: The Versatility of this compound in Dye Synthesis

This compound is a valuable aromatic intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and notably, dyestuffs.[1] Its molecular structure, featuring an amino group, a carboxylic acid group, and two ethoxy groups on the benzene ring, makes it a versatile precursor for producing a range of dyes with potentially unique properties.

The primary application of this compound in dyestuff synthesis is as a diazo component in the formation of azo dyes. Azo dyes are the largest and most important class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[3] The synthesis is a two-step process:

  • Diazotization: The primary aromatic amine (this compound) is converted into a reactive diazonium salt.[3]

  • Azo Coupling: The diazonium salt, a potent electrophile, reacts with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline derivative, to form the stable azo dye.[3]

The ethoxy and carboxylic acid groups on the this compound moiety can influence the final properties of the dye, such as its color, solubility, and fastness.

Data Presentation: Properties of this compound

PropertyValueReference
CAS Number 5653-40-7[4]
Molecular Formula C₉H₁₁NO₄[5]
Molecular Weight 197.19 g/mol [5]
Melting Point 169-173 °C (decomposes)[4][5]
Appearance White to Gray to Brown powder/crystal[6]
Solubility Soluble in Methanol and Water[4]

Experimental Protocols: Synthesis of Azo Dyes

The following are detailed, generalized protocols for the synthesis of an azo dye using this compound as the diazo component. Researchers may need to optimize these conditions for specific coupling components.

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, create a fine suspension of 0.01 mol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water. Stir the mixture vigorously.[7]

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.[3][7]

  • In a separate beaker, prepare a solution of 0.01 mol of sodium nitrite in 5 mL of cold distilled water.[7]

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of this compound, ensuring the temperature remains between 0-5 °C.[3]

  • Continue stirring for 15-30 minutes after the addition is complete.

  • Check for the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper; the paper should turn blue. If it does not, add a small amount of additional sodium nitrite solution.

  • The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.[3]

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the diazonium salt with a suitable coupling component to form the azo dye. The example provided is for coupling with 2-naphthol.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

  • In a separate 500 mL beaker, dissolve 0.01 mol of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.[7]

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.[7]

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled 2-naphthol solution. A colored precipitate of the azo dye should form immediately.[7]

  • Maintain the temperature below 5 °C and continue stirring for 1-2 hours to ensure the completion of the reaction.[7]

  • Collect the precipitated dye by filtration.

  • Wash the crude dye with cold water to remove any unreacted starting materials and salts.

Protocol 3: Purification and Drying of the Azo Dye

Procedure:

  • Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified dye.[7]

  • Dry the purified dye in a vacuum oven at 60 °C.[7]

Mandatory Visualizations: Synthesis Pathway and Workflow

The following diagrams illustrate the chemical pathway for the synthesis of an azo dye from this compound and the general experimental workflow.

Azo_Dye_Synthesis A This compound B Diazonium Salt A->B Diazotization (NaNO₂, HCl, 0-5°C) D Azo Dye B->D Azo Coupling C Coupling Component (e.g., 2-Naphthol) C->D Experimental_Workflow start Start prep_diazo Prepare Diazo Component Solution (this compound in HCl) start->prep_diazo cool_diazo Cool to 0-5°C prep_diazo->cool_diazo add_nitrite Add NaNO₂ Solution cool_diazo->add_nitrite diazotization Diazotization Reaction add_nitrite->diazotization prep_coupling Prepare Coupling Component Solution (e.g., 2-Naphthol in NaOH) diazotization->prep_coupling Immediate Use coupling Azo Coupling Reaction diazotization->coupling cool_coupling Cool to 0-5°C prep_coupling->cool_coupling cool_coupling->coupling filtration Filtration and Washing coupling->filtration purification Recrystallization filtration->purification drying Drying purification->drying end End drying->end

References

Application Notes and Protocols: Reactions of 2-Amino-4,5-diethoxybenzoic Acid with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-diethoxybenzoic acid is a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a nucleophilic amino group, a carboxylic acid moiety, and two activating ethoxy groups on the aromatic ring, allows for a diverse range of chemical transformations. This compound serves as a key intermediate in the synthesis of various heterocyclic scaffolds, most notably quinazolinones, which are present in numerous biologically active compounds.

These application notes provide an overview of the reactivity of this compound with various electrophiles, along with detailed experimental protocols for key reactions. The information is intended to guide researchers in the synthesis of novel compounds for potential therapeutic applications.

Reactions with Electrophiles: An Overview

The reactivity of this compound is primarily governed by the nucleophilic character of the amino group and the ortho- and para-directing effects of the amino and ethoxy substituents. The carboxylic acid group can also participate in reactions, typically after conversion to a more reactive derivative. Common electrophilic reactions involving the amino group include acylation, alkylation, and condensation reactions.

Key Applications:

  • Pharmaceutical Development: This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1]

  • Biochemical Research: It is utilized in studies focused on enzyme inhibition and metabolic pathways.[1]

  • Agrochemical Synthesis: It serves as a building block for the creation of new crop protection agents.

I. Acylation Reactions

Acylation of the amino group of this compound is a fundamental transformation that can be achieved using various acylating agents, such as acyl chlorides and anhydrides. This reaction is often the initial step in the synthesis of more complex molecules.

Protocol 1: N-Acylation with an Acid Chloride

This protocol describes a general procedure for the N-acylation of a primary amine using an acyl chloride.

Reaction Scheme:

acylation 2-Amino-4,5-diethoxybenzoic_acid This compound Product N-Acyl-2-amino-4,5-diethoxybenzoic acid 2-Amino-4,5-diethoxybenzoic_acid->Product + Acyl_Chloride R-COCl Acyl_Chloride->Product + Base Base (e.g., Pyridine) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product quinazolinone_synthesis Start This compound Intermediate N-Formyl intermediate (in situ) Start->Intermediate + Formamide Reagent Formamide Product 6,7-Diethoxyquinazolin-4(3H)-one Intermediate->Product Cyclization Heat Heat Heat->Intermediate Heat->Product isocyanate_reaction cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Cyclization Start This compound Intermediate N-(Carbamoyl) intermediate Start->Intermediate + Reagent1 Isocyanate (R-NCO) Reagent1->Intermediate Intermediate2 N-(Carbamoyl) intermediate Product Quinazoline-2,4(1H,3H)-dione derivative Intermediate2->Product Heat Heat/Acid or Base catalyst Heat->Product

References

Application Notes and Protocols: Derivatization of the Amino Group of 2-Amino-4,5-diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the amino group of 2-Amino-4,5-diethoxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals and bioactive molecules. The protocols focus on common and versatile derivatization reactions: acylation and sulfonylation. These modifications of the amino group can significantly alter the physicochemical properties and biological activity of the parent molecule, offering a pathway to novel therapeutic agents. This compound and its derivatives are of particular interest in drug discovery, especially for targeting inflammatory diseases and for the development of enzyme inhibitors.[1]

Overview of Derivatization Reactions

The primary amino group of this compound is a nucleophilic site that readily reacts with electrophilic reagents. This allows for a variety of chemical modifications, including:

  • Acylation: The introduction of an acyl group (R-C=O) via reaction with an acid chloride or anhydride. This transformation is widely used to produce amides, which can enhance metabolic stability and modulate receptor binding.

  • Sulfonylation: The reaction with a sulfonyl chloride (R-SO2-Cl) to form a sulfonamide. Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities, including antibacterial and anti-inflammatory properties.

These derivatization strategies are fundamental in medicinal chemistry for lead optimization and the development of new chemical entities.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on specific substrates and laboratory conditions.

N-Acetylation of this compound

This protocol describes the synthesis of 2-Acetamido-4,5-diethoxybenzoic acid.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Outcome:

N-Sulfonylation of this compound with Benzenesulfonyl Chloride

This protocol outlines the synthesis of 2-(phenylsulfonamido)-4,5-diethoxybenzoic acid.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane.

  • Add triethylamine (1.5 eq) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of benzenesulfonyl chloride (1.1 eq) in DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcome:

The resulting sulfonamide, 2-(phenylsulfonamido)-4,5-diethoxybenzoic acid, is expected to be a solid. The synthesis of sulfonamides from primary amines and sulfonyl chlorides is a robust reaction, generally providing good to excellent yields.

Data Presentation

The following tables summarize hypothetical quantitative data for the described derivatization reactions, based on typical results for analogous compounds. These tables should be populated with experimental data upon completion of the syntheses.

Table 1: Summary of N-Acetylation Reaction

ParameterValue
Starting MaterialThis compound
Product2-Acetamido-4,5-diethoxybenzoic acid
Molecular FormulaC13H17NO5
Molecular Weight267.28 g/mol
Theoretical Yield-
Actual Yield-
Percent Yield (%)-
Melting Point (°C)-
Appearance-

Table 2: Summary of N-Sulfonylation Reaction

ParameterValue
Starting MaterialThis compound
Product2-(phenylsulfonamido)-4,5-diethoxybenzoic acid
Molecular FormulaC17H19NO6S
Molecular Weight365.40 g/mol
Theoretical Yield-
Actual Yield-
Percent Yield (%)-
Melting Point (°C)-
Appearance-

Table 3: Spectroscopic Data for Characterization

Derivative1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)MS (m/z)
2-Acetamido-4,5-diethoxybenzoic acid----
2-(phenylsulfonamido)-4,5-diethoxybenzoic acid----

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound.

experimental_workflow start Start: This compound reaction Derivatization Reaction (Acylation or Sulfonylation) start->reaction Reagents, Solvent workup Aqueous Workup (Washing & Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization product Final Product: Derivatized Benzoic Acid characterization->product

General experimental workflow for derivatization.
Potential Signaling Pathway Inhibition

Derivatives of aminobenzoic acids have been investigated for their anti-inflammatory properties, which can involve the inhibition of key signaling pathways implicated in inflammation. A plausible mechanism of action for derivatives of this compound is the modulation of the NF-κB signaling pathway, a central regulator of inflammation.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->genes Induces derivative 2-Amino-4,5-diethoxy- benzoic acid Derivative derivative->IKK Inhibits

Hypothetical inhibition of the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Amino-4,5-diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 2-Amino-4,5-diethoxybenzoic acid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification experiments.

Troubleshooting Guide

This guide addresses common challenges that may arise during the purification of this compound, presented in a question-and-answer format.

Q1: My crude this compound has a low melting point and appears discolored. What are the likely impurities?

A1: Discoloration and a depressed melting point are common indicators of impurities. Given the typical synthesis of related aminobenzoic acids, impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts of the reaction: Molecules formed from side reactions.

  • Residual solvents: Solvents used during the synthesis or initial work-up.

  • Degradation products: The compound may degrade if exposed to harsh conditions.

Q2: I am attempting to purify the compound by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by:

  • High concentration of impurities: Impurities can lower the melting point of the mixture.

  • Solution is too concentrated: The compound comes out of solution above its melting point.

  • Cooling the solution too quickly: Rapid cooling can prevent the formation of an ordered crystal lattice.

To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent to decrease the saturation, and allowing the solution to cool more slowly.

Q3: No crystals are forming even after the solution has cooled to room temperature. What steps can I take to induce crystallization?

A3: A lack of crystal formation is often due to supersaturation or the solution being too dilute. The following techniques can help induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed crystal" will act as a template for crystallization.

  • Reducing Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Further Cooling: If cooling to room temperature is insufficient, try using an ice bath to further decrease the compound's solubility.

Q4: The recrystallized product is still colored. How can I obtain a colorless product?

A4: The presence of color indicates persistent colored impurities. To address this:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb many colored impurities. Be aware that adding too much can also adsorb your product.

  • Repeat Recrystallization: A second recrystallization may be necessary to remove stubborn impurities.

Q5: The final yield of my purified this compound is very low. What are the potential causes?

A5: A low yield can result from several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper.

  • Washing with an inappropriate solvent: Washing the crystals with a solvent in which they are highly soluble will lead to product loss. Always use a minimal amount of ice-cold recrystallization solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

Q2: What are the expected physical properties of pure this compound?

A2: While specific data for the diethoxy derivative is limited, the closely related 2-Amino-4,5-dimethoxybenzoic acid is a white to off-white crystalline powder.[4] The purity of the compound can be assessed by its melting point and spectroscopic methods like NMR.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Based on the safety data for the similar compound 2-Amino-4,5-dimethoxybenzoic acid, it is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5] Avoid breathing dust and contact with skin and eyes.[5]

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected recrystallization solvent (e.g., ethanol).

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel.

    • Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal precipitation.[3]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor and soluble impurities.[3]

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Data Presentation

As specific quantitative data for the purification of this compound is not available in the provided search results, a comparative table for a hypothetical purification process is presented below to illustrate how such data should be structured.

ParameterCrude MaterialAfter 1st RecrystallizationAfter 2nd Recrystallization
Appearance Yellowish PowderOff-white CrystalsWhite Crystals
Purity (by HPLC) 85%97%>99%
Yield -75%90% (from 1st crop)
Melting Point 160-165 °C170-172 °C172-173 °C

Visualizations

Experimental Workflow for Recrystallization

G cluster_0 Purification Process Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Add hot solvent Hot Filtration Hot Filtration Dissolution->Hot Filtration Remove insoluble impurities Crystallization Crystallization Hot Filtration->Crystallization Cool slowly Isolation & Washing Isolation & Washing Crystallization->Isolation & Washing Vacuum filtration Drying Drying Isolation & Washing->Drying Pure Product Pure Product Drying->Pure Product

Caption: A flowchart of the general recrystallization workflow.

Troubleshooting Logic for Recrystallization

G cluster_1 Troubleshooting Problem Problem Cause Cause Solution Solution Oiling Out Oiling Out Impure Sample Impure Sample Oiling Out->Impure Sample Too Concentrated Too Concentrated Oiling Out->Too Concentrated No Crystals No Crystals Too Dilute Too Dilute No Crystals->Too Dilute Colored Product Colored Product Colored Impurities Colored Impurities Colored Product->Colored Impurities Low Yield Low Yield Too Much Solvent Too Much Solvent Low Yield->Too Much Solvent Reheat & Add Solvent Reheat & Add Solvent Impure Sample->Reheat & Add Solvent Too Concentrated->Reheat & Add Solvent Induce Crystallization Induce Crystallization Too Dilute->Induce Crystallization Use Charcoal Use Charcoal Colored Impurities->Use Charcoal Optimize Solvent Volume Optimize Solvent Volume Too Much Solvent->Optimize Solvent Volume

Caption: A troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Synthesis of 2-Amino-4,5-diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5-diethoxybenzoic acid. The following information is designed to address specific issues that may be encountered during its synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities in crude this compound?

A1: The common impurities in crude this compound largely depend on the synthetic route employed. However, they typically fall into the following categories:

  • Unreacted Starting Materials: The most common starting material is 4,5-diethoxy-2-nitrobenzoic acid. Incomplete reduction can lead to its presence in the final product.

  • Intermediates from Incomplete Reduction: The reduction of the nitro group can sometimes halt at intermediate stages, leading to impurities such as 4,5-diethoxy-2-nitrosobenzoic acid or 4,5-diethoxy-2-hydroxylaminobenzoic acid.

  • Side-Reaction Byproducts: Over-reduction or other side reactions can generate byproducts. For instance, decarboxylation of the starting material or product under harsh conditions can lead to 1,2-diethoxy-4-nitrobenzene or 3,4-diethoxyaniline, respectively.

  • Regioisomers: If the synthesis of the starting material (4,5-diethoxy-2-nitrobenzoic acid) is not completely regioselective, other isomers may be present and carried through the synthesis.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., ethanol, water, ethyl acetate) and residual reagents (e.g., acids or bases from work-up) can be present.

  • Oxidation Products: The amino group in the final product is susceptible to oxidation, which can form colored impurities, especially during work-up and storage.

Q2: My final product is discolored (e.g., brown, pink, or dark yellow) instead of the expected off-white or light-colored powder. What is the cause and how can I fix it?

A2: Discoloration is often due to the presence of trace amounts of colored impurities, typically arising from oxidation of the amino group or residual nitro-aromatic compounds. Here are some solutions:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.

  • Work-up Under Inert Atmosphere: If oxidation is suspected, performing the reaction work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation byproducts.

  • Thorough Purification: Ensure complete removal of colored starting materials or intermediates through efficient purification methods like column chromatography or multiple recrystallizations.

Q3: After purification by recrystallization, I have a low yield of this compound. What are the potential reasons and how can I improve it?

A3: Low yield after recrystallization can be due to several factors:

  • Suboptimal Solvent Choice: The chosen solvent may be too good, meaning the product remains significantly soluble even at low temperatures.

  • Excessive Solvent Usage: Using too much solvent will keep more of the product dissolved, thus reducing the recovered yield.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.

  • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can result in incomplete crystallization.

To improve the yield:

  • Optimize the Solvent System: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can often provide better results.

  • Use Minimal Solvent: Dissolve the crude product in the minimum amount of hot solvent required to achieve a saturated solution.

  • Preheat the Filtration Apparatus: When performing a hot filtration, preheating the funnel and receiving flask can prevent premature crystallization.

  • Allow for Slow Cooling: Let the solution cool slowly to room temperature to form larger, purer crystals, and then place it in an ice bath to maximize precipitation.

  • Scratch the Flask: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.

Data Presentation

Table 1: Hypothetical Impurity Profile of Crude this compound

ImpurityTypical Amount (%)Analytical Method for Detection
4,5-diethoxy-2-nitrobenzoic acid0.5 - 2.0HPLC, TLC
4,5-diethoxy-2-nitrosobenzoic acid< 0.5HPLC, LC-MS
3,4-diethoxyaniline< 0.2HPLC, GC-MS
Residual Ethanol0.1 - 1.0GC
Oxidized ByproductsVariableHPLC, UV-Vis

Experimental Protocols

Key Experiment: Purification of this compound by Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w) to the hot solution and continue to heat with stirring for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Mandatory Visualization

Caption: Troubleshooting workflow for common synthesis issues.

Experimental_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Gravity Filtration dissolve->hot_filter if no charcoal charcoal->hot_filter if used cool Slow Cooling & Ice Bath hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry in Vacuum Oven wash->dry end Pure Product dry->end

Caption: Experimental workflow for purification by recrystallization.

Technical Support Center: Synthesis of 2-Amino-4,5-diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and experimental protocols are based on established procedures for the synthesis of the structurally similar compound, 2-Amino-4,5-dimethoxybenzoic acid. These methodologies are expected to be highly applicable to the synthesis of 2-Amino-4,5-diethoxybenzoic acid, but some optimization of reaction conditions may be necessary.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when following a synthetic route involving the reduction of a nitro group.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product - Incomplete reduction of the nitro group.- Loss of product during workup and purification.- Sub-optimal reaction temperature or pressure (for catalytic hydrogenation).- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.[1][2]- Extend the reaction time or increase the amount of reducing agent if the reaction is sluggish.- For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons.- Optimize the pH for product precipitation to maximize recovery.[1][2]- Ensure efficient extraction with an appropriate solvent system.
Product is Colored (e.g., yellow, brown, or dark) - Presence of oxidized impurities, such as quinones, formed by air oxidation of the aminobenzoic acid.- Formation of polymeric tar due to overly harsh reaction conditions (e.g., high temperature or strong acid).- Residual starting material or nitroso intermediates.- Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][2]- Purify the crude product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities.[3]- Ensure the reaction temperature is carefully controlled.- Use fresh, high-quality reagents and solvents to avoid introducing oxidizing contaminants.[3]
Incomplete Reaction (Starting material remains) - Insufficient amount or activity of the reducing agent/catalyst.- Reaction time is too short.- Reaction temperature is too low.- Increase the stoichiometry of the reducing agent.- For catalytic reductions, use a fresh batch of catalyst.- Gradually increase the reaction temperature while monitoring for the formation of side products.[3]- Prolong the reaction time and monitor by TLC or HPLC until the starting material is consumed.[1][2]
Difficulty in Isolating the Product - The product may be too soluble in the chosen recrystallization solvent.- Formation of an oil instead of a solid during precipitation or recrystallization.- Select a different solvent or a solvent pair (e.g., ethanol/water) for recrystallization.[3]- If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[3]- Ensure the pH is adjusted correctly for precipitation.
Presence of Unexpected Peaks in NMR or LC-MS - Incomplete reduction leading to nitroso or hydroxylamine intermediates.- Decarboxylation of the product under harsh heating.- Side reactions involving the solvent or other reagents.- Confirm the structure of the major impurity by spectroscopic methods.- Adjust the reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) to minimize the formation of the specific byproduct.- Purify the product using column chromatography to separate the impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound is the reduction of the corresponding nitro compound, 2-nitro-4,5-diethoxybenzoic acid. This reduction can be achieved through various methods, including catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, or chemical reduction with agents like iron powder in acidic media or tin(II) chloride.

Q2: How can I monitor the progress of the reduction reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes, with visualization under UV light. The disappearance of the starting nitro compound spot and the appearance of the product spot, which has a different retention factor, indicate the progression of the reaction.

Q3: What are the key safety precautions to take during this synthesis?

A3: When working with catalytic hydrogenation, it is crucial to handle hydrogen gas with care in a well-ventilated area, as it is highly flammable. The palladium catalyst can be pyrophoric when dry and exposed to air, so it should be handled with care. The solvents and reagents used may be corrosive or toxic, so appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn at all times.

Q4: My final product has a grayish or off-white color. Is this normal?

A4: While a pure product is expected to be a white or light-colored solid, a slight grayish or off-white color is not uncommon and may not necessarily indicate significant impurity.[1][2] This can sometimes be due to trace amounts of metallic catalyst or minor colored byproducts. If high purity is required, recrystallization, potentially with charcoal treatment, can improve the color.

Q5: What is the expected yield for this synthesis?

A5: For the analogous synthesis of 2-Amino-4,5-dimethoxybenzoic acid, yields are reported to be in the range of 65% to 83%.[1][2] Similar yields can be expected for the diethoxy derivative, although this will depend on the specific reaction conditions and the efficiency of purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from the synthesis of 2-Amino-4,5-dimethoxybenzoic acid.[1][2]

Materials:

  • 2-Nitro-4,5-diethoxybenzoic acid

  • Ethanol (or another suitable solvent)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve 2-nitro-4,5-diethoxybenzoic acid in a suitable solvent like ethanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3.5 bar).[1]

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 50°C) until the uptake of hydrogen ceases.[1]

  • Monitor the reaction by TLC or HPLC to confirm the complete consumption of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • The filtrate containing the product can then be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Visualizations

Logical Workflow for Synthesis and Troubleshooting

Synthesis and Troubleshooting Workflow start Start: 2-Nitro-4,5-diethoxybenzoic Acid reduction Reduction Reaction (e.g., Catalytic Hydrogenation) start->reduction monitoring Monitor Progress (TLC/HPLC) reduction->monitoring monitoring->reduction Incomplete? Adjust Conditions workup Workup and Isolation monitoring->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification troubleshooting Troubleshooting workup->troubleshooting final_product Final Product: This compound purification->final_product purification->troubleshooting low_yield Low Yield troubleshooting->low_yield colored_product Colored Product troubleshooting->colored_product incomplete_reaction Incomplete Reaction troubleshooting->incomplete_reaction

Caption: A logical workflow for the synthesis of this compound and points for troubleshooting.

Potential Side Reactions

Potential Side Reactions start 2-Nitro-4,5-diethoxybenzoic Acid nitroso Nitroso Intermediate start->nitroso Incomplete Reduction product This compound quinone Quinone-type Impurity product->quinone Air Oxidation hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine Incomplete Reduction hydroxylamine->product Complete Reduction

Caption: Potential side reactions during the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4,5-diethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and derivatization of 2-Amino-4,5-diethoxybenzoic acid. The following information is designed to address specific experimental challenges and offer practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and derivatization of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: nitration of a suitable precursor followed by the reduction of the nitro group. The following Q&A addresses potential issues in this sequence.

Q1: My nitration reaction of the diethoxybenzoic acid precursor is resulting in a low yield. What are the possible causes and solutions?

A1: Low yields in nitration reactions can stem from several factors. Key considerations include:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and maintain the recommended temperature. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is advisable.

  • Suboptimal Reaction Conditions: The concentration of nitric acid and the reaction temperature are critical. Using a mixture of nitric acid and sulfuric acid can enhance the nitration efficiency.

  • Side Reactions: Over-nitration or oxidation of the starting material can occur if the reaction conditions are too harsh. Careful control of the temperature and the rate of addition of the nitrating agent is crucial.

Q2: The reduction of the nitro group to an amine is incomplete or results in side products. How can I optimize this step?

A2: The reduction of the nitro group is a critical step. Common issues and their solutions include:

  • Choice of Reducing Agent: Various reducing agents can be employed, such as tin(II) chloride (SnCl2), iron (Fe) in acidic medium, or catalytic hydrogenation (e.g., H2/Pd-C). The choice of reagent can significantly impact the yield and purity. Catalytic hydrogenation is often a cleaner method, but the catalyst's activity can be a factor.

  • Incomplete Reduction: This can be due to an insufficient amount of the reducing agent or a deactivated catalyst in the case of hydrogenation. Ensure the correct stoichiometry of the reducing agent is used. For catalytic hydrogenation, using a fresh, high-quality catalyst is important.

  • Side Reactions: Over-reduction is possible with some reducing agents, potentially affecting other functional groups. The reaction conditions, including temperature and pressure (for hydrogenation), should be carefully controlled.

Amide Bond Formation with this compound

The formation of amide derivatives from this compound is a common subsequent step.

Q3: I am experiencing difficulty in forming an amide bond with this compound. What are the common challenges?

A3: Amide bond formation, especially with substituted anilines like this compound, can be challenging. Potential issues include:

  • Low Nucleophilicity of the Amine: The electron-donating ethoxy groups are somewhat offset by the electron-withdrawing carboxylic acid group, which can reduce the nucleophilicity of the amino group.

  • Steric Hindrance: The substituents on the aromatic ring can create steric hindrance, making it difficult for the coupling reagents and the acylating agent to access the amino group.

  • Inappropriate Coupling Reagent: The choice of coupling reagent is critical. Standard reagents like DCC/DMAP may not be effective for less reactive amines. More potent coupling agents such as HATU, HBTU, or EDC in combination with HOBt might be necessary.[1]

Q4: My amide coupling reaction is giving a low yield. How can I improve it?

A4: To improve the yield of your amide coupling reaction, consider the following:

  • Optimize Coupling Reagent and Conditions: Experiment with different coupling reagents and additives. For instance, using HATU with a non-nucleophilic base like DIPEA in an anhydrous polar aprotic solvent (e.g., DMF, NMP) is often effective for difficult couplings.[1]

  • Activation of the Carboxylic Acid: The carboxylic acid partner in the reaction needs to be activated. This can be achieved using the coupling reagents mentioned above, or by converting the carboxylic acid to a more reactive species like an acid chloride.

  • Reaction Time and Temperature: Some amide coupling reactions can be slow and may require extended reaction times or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time.

Purification of this compound Derivatives

Q5: I am struggling with the purification of my this compound derivative. What are the recommended methods?

A5: Purification can be challenging due to the presence of unreacted starting materials, reagents, and side products.

  • Recrystallization: This is a common and effective method for purifying solid derivatives. The choice of solvent is crucial. A good solvent will dissolve the compound at an elevated temperature but will have low solubility at room temperature. For compounds like this compound, polar solvents or solvent mixtures (e.g., ethanol/water) are often suitable.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be used. The choice of the mobile phase (eluent) is critical and should be determined by preliminary TLC analysis. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes help to reduce tailing of amino compounds on silica gel.

  • Acid-Base Extraction: The amphoteric nature of this compound (containing both a basic amino group and an acidic carboxylic acid group) can be exploited for purification through acid-base extractions.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of 2-Amino-4,5-dimethoxybenzoic acid, which can be used as a starting point for optimizing the synthesis of the diethoxy analogue.

StepReagents and ConditionsTypical YieldReference
Nitration 4,5-Dimethoxybenzoic acid, Nitric acid, Sulfuric acid, 0-10 °C85-95%[2]
Reduction 4,5-Dimethoxy-2-nitrobenzoic acid, SnCl2·2H2O, Ethanol, Reflux80-90%[3]
Reduction 4,5-Dimethoxy-2-nitrobenzoic acid, Fe, Acetic acid, 80 °C85-95%[4]
Reduction 4,5-Dimethoxy-2-nitrobenzoic acid, H2 (50 psi), 10% Pd/C, Methanol, Room temperature>95%[3]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, adapted from procedures for the analogous dimethoxy compound.

Protocol 1: Synthesis of 4,5-Diethoxy-2-nitrobenzoic Acid (Hypothetical)

This protocol is adapted from the synthesis of 4,5-dimethoxy-2-nitrobenzoic acid and will require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,5-diethoxybenzoic acid (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Nitration: Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution while maintaining the temperature between 0 and 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Pour the reaction mixture over crushed ice. The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound (Hypothetical)

This protocol is adapted from the synthesis of 2-amino-4,5-dimethoxybenzoic acid and will require optimization.

  • Reaction Setup: In a round-bottom flask, suspend 4,5-diethoxy-2-nitrobenzoic acid (1 equivalent) in ethanol.

  • Reduction: Add tin(II) chloride dihydrate (3-4 equivalents) to the suspension.

  • Reflux: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water and basify the solution with a saturated sodium bicarbonate solution to precipitate the tin salts.

  • Extraction: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization.

Protocol 3: Amide Coupling using HATU
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Amide Derivatization cluster_purification Purification and Analysis start 4,5-Diethoxybenzoic Acid nitration Nitration (HNO3/H2SO4) start->nitration nitro_intermediate 4,5-Diethoxy-2-nitrobenzoic Acid nitration->nitro_intermediate reduction Reduction (e.g., SnCl2 or H2/Pd-C) nitro_intermediate->reduction amino_acid This compound reduction->amino_acid coupling Amide Coupling (Carboxylic Acid, Coupling Reagent) amino_acid->coupling amide_derivative Amide Derivative coupling->amide_derivative purification Purification (Recrystallization or Chromatography) amide_derivative->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for the synthesis and derivatization of this compound.

Troubleshooting_Logic cluster_synthesis_troubleshooting Synthesis Issues cluster_coupling_troubleshooting Amide Coupling Issues cluster_purification_troubleshooting Purification Challenges start Low Yield or Impure Product nitration_issue Nitration Problem start->nitration_issue reduction_issue Reduction Problem start->reduction_issue coupling_issue Amide Formation Failure start->coupling_issue purification_issue Difficulty in Purification start->purification_issue check_reagents check_reagents nitration_issue->check_reagents Check Reagent Purity & Stoichiometry optimize_temp optimize_temp nitration_issue->optimize_temp Optimize Temperature Control monitor_reaction monitor_reaction nitration_issue->monitor_reaction Monitor Reaction Progress (TLC) check_catalyst check_catalyst reduction_issue->check_catalyst Check Catalyst Activity (if applicable) vary_reductant vary_reductant reduction_issue->vary_reductant Try Alternative Reducing Agent adjust_ph adjust_ph reduction_issue->adjust_ph Optimize pH during Work-up stronger_reagent stronger_reagent coupling_issue->stronger_reagent Use Stronger Coupling Reagent (e.g., HATU) anhydrous_conditions anhydrous_conditions coupling_issue->anhydrous_conditions Ensure Anhydrous Conditions optimize_base optimize_base coupling_issue->optimize_base Optimize Base and Solvent solvent_screen solvent_screen purification_issue->solvent_screen Screen Recrystallization Solvents column_chrom column_chrom purification_issue->column_chrom Employ Column Chromatography acid_base_extraction acid_base_extraction purification_issue->acid_base_extraction Utilize Acid-Base Extraction

Caption: A logical troubleshooting guide for common issues in the synthesis and derivatization of this compound.

Drug_Discovery_Pathway start Lead Compound Identification (e.g., this compound scaffold) synthesis Synthesis of Derivatives (Amide Library) start->synthesis screening Biological Screening (In vitro assays) synthesis->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead sar Structure-Activity Relationship (SAR) Studies hit_to_lead->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis preclinical Preclinical Studies (In vivo models) lead_optimization->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

Caption: A generalized workflow for the role of this compound derivatives in a drug discovery and development program.

References

Technical Support Center: Synthesis of 2-Amino-4,5-diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Amino-4,5-diethoxybenzoic acid. This document provides troubleshooting advice and frequently asked questions to help improve reaction yields and address common issues encountered during the synthesis.

Disclaimer: The following protocols and troubleshooting advice are based on established procedures for the synthesis of the analogous compound, 2-Amino-4,5-dimethoxybenzoic acid.[1][2] Due to the structural similarity, these methods are expected to be highly applicable to this compound. However, optimization of specific reaction conditions may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is 4,5-diethoxy-2-nitrobenzoic acid or its corresponding methyl ester. The synthesis typically involves the reduction of the nitro group to an amine.

Q2: What are the key steps in the synthesis of this compound from its nitro precursor?

The synthesis generally involves two main steps:

  • If starting from the methyl ester, hydrolysis of the ester to the carboxylic acid is necessary.

  • Reduction of the nitro group to an amine. This is often achieved through catalytic hydrogenation.[1][2]

Q3: What is a typical yield for this synthesis?

For the analogous dimethoxy compound, yields of around 83% have been reported under optimized conditions.[1][2] Similar yields should be achievable for the diethoxy derivative with proper control of reaction parameters.

Q4: How can I monitor the progress of the reaction?

High-Performance Liquid Chromatography (HPLC) is an effective method to monitor the disappearance of the starting material and the formation of the product.[1] Thin Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment.[2]

Q5: What are the critical safety precautions for this synthesis?

Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (e.g., Palladium on carbon). It is crucial to work in a well-ventilated area, use appropriate safety equipment, and follow established safety protocols for handling these materials. The final product is irritating to the eyes, respiratory system, and skin.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete hydrolysis of the ester (if applicable).2. Incomplete reduction of the nitro group.3. Catalyst poisoning or inactivity.4. Suboptimal reaction conditions (temperature, pressure, pH).5. Product loss during workup and purification.1. Monitor the hydrolysis step by HPLC or TLC to ensure complete conversion. Extend reaction time or adjust base concentration if necessary.2. Ensure proper catalyst loading and dispersion. Check the quality of the catalyst. Increase hydrogen pressure or reaction time if the reaction stalls.3. Use fresh, high-quality catalyst. Ensure starting materials and solvents are free of impurities that could poison the catalyst (e.g., sulfur compounds).4. Optimize temperature and pressure for the hydrogenation step. The pH of the solution is also critical for precipitation of the product.[1]5. Carefully perform extraction and filtration steps. Ensure the pH is precisely adjusted for optimal product precipitation. Wash the product with ice-cold water to minimize dissolution.[1][2]
Incomplete Reaction 1. Insufficient reaction time.2. Low reaction temperature.3. Inadequate hydrogen pressure.4. Poor mixing.1. Monitor the reaction progress and continue until the starting material is consumed.2. For the analogous dimethoxy compound, a temperature of 50°C was found to be effective for hydrogenation.[1]3. A hydrogen pressure of 3.5 bar was used for the dimethoxy analog.[1] Ensure your system maintains the target pressure.4. Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen gas.
Side Product Formation 1. Over-reduction or other side reactions.2. Impurities in the starting material.1. Carefully control the reaction conditions, particularly temperature and pressure. Monitor the reaction closely and stop it once the starting material is consumed.2. Use high-purity starting materials and solvents.
Difficulty in Product Isolation/Purification 1. Incorrect pH for precipitation.2. Product is too soluble in the wash solvent.1. The pH for precipitation is a critical parameter. For the dimethoxy analog, a final pH of 5.1 is recommended for optimal precipitation.[1][2]2. Wash the filtered product with a minimal amount of ice-cold water to remove impurities without significant product loss.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 2-Amino-4,5-dimethoxybenzoic acid.[1]

Step 1: Hydrolysis of Methyl-4,5-diethoxy-2-nitrobenzoate (if applicable)

  • Dissolve potassium hydroxide (KOH) pellets (3.5 molar equivalents) in ice water.

  • Add methyl-4,5-diethoxy-2-nitrobenzoate (1 molar equivalent) to the KOH solution.

  • Heat the suspension to approximately 70°C. The color of the solution may change.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the solution to room temperature and adjust the pH to 6.6 with glacial acetic acid.

Step 2: Catalytic Hydrogenation

  • To the resulting suspension from Step 1, add 10% Palladium on carbon (Pd/C) catalyst (typically 2% by weight of the nitro compound).

  • Pressurize the reaction vessel with hydrogen gas to 3.5 bar.

  • Heat the mixture to 50°C with vigorous stirring.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst. An inert atmosphere is recommended during filtration to prevent oxidation of the product.

Step 3: Product Isolation

  • Under an inert gas atmosphere, adjust the pH of the filtrate to 5.1 with glacial acetic acid.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Cool the suspension to 5°C and continue stirring for another 30 minutes.

  • Collect the product by filtration.

  • Wash the product with two portions of ice-cold water.

  • Dry the product in a vacuum oven at 55°C for 12 hours.

Reaction Workflow

Synthesis_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_reduction Step 2: Reduction cluster_isolation Step 3: Isolation Start Methyl-4,5-diethoxy- 2-nitrobenzoate Hydrolysis Hydrolysis (KOH, H2O, 70°C) Start->Hydrolysis Intermediate Potassium 4,5-diethoxy- 2-nitrobenzoate Hydrolysis->Intermediate Reduction Catalytic Hydrogenation (H2, Pd/C, 50°C, 3.5 bar) Intermediate->Reduction pH adjusted to 6.6 Filtration1 Filter Catalyst Reduction->Filtration1 Precipitation Adjust pH to 5.1 (Acetic Acid) Filtration1->Precipitation Filtration2 Filter Product Precipitation->Filtration2 Drying Vacuum Drying Filtration2->Drying Wash with H2O Product 2-Amino-4,5-diethoxy- benzoic acid Drying->Product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Recrystallization of 2-Amino-4,5-diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-Amino-4,5-diethoxybenzoic acid. It is intended for researchers, scientists, and professionals in drug development who are using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

Recrystallization is a critical purification technique used to remove impurities from a solid compound. For this compound, which is a key intermediate in pharmaceutical and agrochemical synthesis, achieving high purity is essential for consistent reaction outcomes and the quality of the final product.[1][2]

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For aromatic compounds like this compound, polar organic solvents are often a good starting point. Based on data for the structurally similar compound, 2-Amino-4,5-dimethoxybenzoic acid, which is soluble in methanol and water, these or a mixture of the two could be effective.[3][4][5] Ethanol is also a common choice for recrystallizing aminobenzoic acid derivatives.[1][6] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q3: What are the key steps in a typical recrystallization procedure?

The fundamental steps for recrystallization are:

  • Dissolution: Dissolving the impure solid in a minimum amount of a hot, suitable solvent.[7]

  • Hot Filtration (if necessary): To remove any insoluble impurities.

  • Cooling: Allowing the solution to cool slowly and undisturbed to promote the formation of pure crystals.[8]

  • Crystal Collection: Isolating the formed crystals by filtration.[7]

  • Washing: Rinsing the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[7]

  • Drying: Thoroughly drying the purified crystals.

Q4: My compound is colored. How can I decolorize the solution?

If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.[1] However, be aware that using too much charcoal can also adsorb your desired compound, leading to a lower yield.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated.[7][10]1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[9][10] 2. Induce crystallization by:     a. Scratching the inside of the flask with a glass rod just below the surface of the liquid.[7][10]     b. Adding a "seed" crystal of the pure compound.[7][8][10]
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. The compound is significantly impure.[10]1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9][10][11] 2. Ensure a gradual cooling process. You can insulate the flask to slow down heat loss. 3. If impurities are the cause, consider a preliminary purification step or using a different recrystallization solvent.
Crystal formation is very rapid, resulting in a fine powder. The solution is likely too concentrated or cooled too quickly, which can trap impurities within the crystals.[9]Reheat the solution, add a small amount of extra solvent to slightly decrease the saturation, and allow it to cool more slowly.[9]
The final yield is very low. 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[7][9] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent, or the solvent was not cold enough.[7]1. Before discarding the mother liquor, cool it further in an ice bath to see if more crystals form. If a large amount of product remains, you can concentrate the mother liquor and recover a second crop of crystals. 2. To prevent this, use a pre-heated funnel and flask for hot filtration and perform the filtration quickly.[1] 3. Use a minimal amount of ice-cold solvent for washing the crystals.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a water/alcohol mixture)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Filter the hot solution quickly to prevent premature crystallization.[1]

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[8] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[7]

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator or a vacuum oven at a low temperature.

Visualizations

Recrystallization_Workflow start Start: Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve insoluble_check Insoluble Impurities or Color? dissolve->insoluble_check hot_filtration Hot Filtration (with Charcoal if needed) insoluble_check->hot_filtration Yes cool Slow Cooling (Room Temp -> Ice Bath) insoluble_check->cool No hot_filtration->cool crystals_check Crystals Formed? cool->crystals_check collect Collect Crystals (Vacuum Filtration) crystals_check->collect Yes troubleshoot Troubleshoot (See Guide) crystals_check->troubleshoot No wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered During Cooling issue What is the issue? start->issue no_crystals No Crystals Formed issue->no_crystals No Crystals oiling_out Oiling Out Occurred issue->oiling_out Oil Formation low_yield Low Yield Obtained issue->low_yield Poor Yield solution_no_crystals Cause: Too much solvent or supersaturation. Solution: Evaporate some solvent or induce crystallization (scratch/seed crystal). no_crystals->solution_no_crystals solution_oiling_out Cause: Cooling too fast or impure sample. Solution: Reheat, add more solvent, and cool slowly. oiling_out->solution_oiling_out solution_low_yield Cause: Too much solvent or loss during wash. Solution: Cool mother liquor further and use minimal ice-cold solvent for washing. low_yield->solution_low_yield

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: 2-Amino-4,5-diethoxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,5-diethoxybenzoic acid. The information provided is designed to address common challenges encountered during synthesis, purification, and subsequent reactions of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound from the corresponding nitro-compound is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the reduction of the nitro group to form this compound can stem from several factors. Incomplete reduction, side reactions, and product degradation during workup are common culprits.

Troubleshooting Steps:

  • Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. If the catalyst has been stored for a long time, its activity may be diminished. Consider using a fresh batch or a higher catalyst loading.

  • Hydrogen Pressure: In catalytic hydrogenation, ensure the hydrogen pressure is adequate and maintained throughout the reaction. For laboratory-scale reactions, a pressure of 3-4 bar is typically sufficient.[1]

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can sometimes lead to side products. A temperature of around 50°C is a good starting point.[1]

  • Alternative Reducing Agents: If catalytic hydrogenation is not providing satisfactory results, consider alternative reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid or with ammonium chloride.[2]

  • pH Control during Workup: After the reduction, careful pH adjustment is crucial for product isolation. The product is an amino acid and will have different solubilities at different pH values. Precipitation is often achieved by adjusting the pH to the isoelectric point. For the analogous 2-Amino-4,5-dimethoxybenzoic acid, a pH of 5.1 is used for precipitation.[1]

Q2: I am having trouble with the amide coupling reaction of this compound with an amine. The yield is low and I see unreacted starting materials.

Amide bond formation is a critical reaction for this molecule, and several factors can lead to low yields. The key is efficient activation of the carboxylic acid and ensuring the nucleophilicity of the amine is not compromised.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For standard amide couplings, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure are effective. For more challenging couplings, especially with sterically hindered amines, consider using more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Reaction Conditions:

    • Solvent: Use anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). The presence of water can hydrolyze the activated carboxylic acid intermediate.

    • Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically required to neutralize the acid formed during the reaction and to ensure the amine coupling partner is deprotonated and nucleophilic. Use 2-3 equivalents of the base.

    • Temperature: Most amide couplings are run at room temperature. However, for sluggish reactions, gentle heating (40-50°C) may be beneficial. Conversely, for sensitive substrates where racemization is a concern, running the reaction at 0°C may be necessary.

  • Order of Addition: It is often beneficial to "pre-activate" the carboxylic acid by stirring it with the coupling reagent and additive for 15-30 minutes before adding the amine. This ensures the formation of the active ester intermediate prior to the introduction of the nucleophile.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from the synthesis of the analogous 2-Amino-4,5-dimethoxybenzoic acid and should be optimized for the diethoxy compound.[1]

Materials:

  • 2-Nitro-4,5-diethoxybenzoic acid

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Hydrochloric Acid (HCl) or Acetic Acid for pH adjustment

  • Sodium Hydroxide (NaOH) or a suitable base for pH adjustment

Procedure:

  • In a hydrogenation vessel, dissolve 2-Nitro-4,5-diethoxybenzoic acid in a suitable solvent like ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with an inert gas, then with hydrogen gas.

  • Pressurize the vessel with hydrogen to 3-4 bar.

  • Stir the reaction mixture vigorously at 50°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and adjust the pH to approximately 5-6 with a suitable acid or base to precipitate the product.

  • Stir the resulting suspension at room temperature for 30 minutes, then cool to 0-5°C for another 30 minutes to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: General Procedure for Amide Coupling using HATU

Materials:

  • This compound

  • Amine of interest

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent), HATU (1.1 equivalents), and DIPEA (2.5 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of 2-Amino-4,5-dialkoxybenzoic Acids (Hypothetical Data)

Reducing SystemSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
H₂, 10% Pd/CEthanol504-885-95Clean reaction, requires hydrogenation equipment.
SnCl₂·2H₂O / HClEthanol706-1270-85Requires careful workup to remove tin salts.
Fe / NH₄ClEthanol/Water803-675-90Inexpensive and effective, but can be messy.
Fe / Acetic AcidAcetic Acid902-470-85Workup can be challenging due to iron salts.

Note: Data is representative and based on typical results for analogous nitro group reductions. Actual results may vary.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseTypical Yield (%)Key Advantages
EDCHOBtDIPEA70-90Cost-effective, water-soluble byproducts.
DCCHOBtDIPEA75-95High yielding, but byproduct (DCU) can be difficult to remove.
HATU-DIPEA85-98Highly efficient, especially for hindered substrates; low racemization.
HBTUHOBtDIPEA80-95Similar to HATU, widely used.

Note: Yields are dependent on the specific substrates and reaction conditions.

Visualizations

Troubleshooting_Low_Yield_Nitro_Reduction start Low Yield in Nitro Reduction check_catalyst Check Catalyst Activity (Freshness, Loading) start->check_catalyst check_h2 Verify H2 Pressure (3-4 bar) check_catalyst->check_h2 Catalyst OK fail Yield Still Low check_catalyst->fail Catalyst Inactive check_conditions Optimize Reaction Conditions (Time, Temp) check_h2->check_conditions Pressure OK check_h2->fail Pressure Low alt_reagents Consider Alternative Reducing Agents (SnCl2, Fe) check_conditions->alt_reagents Still Low Yield check_workup Optimize Workup (pH for Precipitation) check_conditions->check_workup Conditions Optimized alt_reagents->check_workup success Improved Yield check_workup->success Workup Optimized check_workup->fail Still Low Yield Amide_Coupling_Workflow start Start: this compound + Amine dissolve Dissolve Acid, Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) in Anhydrous DMF start->dissolve preactivate Stir for 20 min at RT (Pre-activation) dissolve->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT, Monitor by TLC/LC-MS add_amine->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Pure Amide Product purify->product

References

Stability and degradation of 2-Amino-4,5-diethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for 2-Amino-4,5-diethoxybenzoic acid is limited in publicly available literature. The information provided herein is based on the known properties of the structurally similar compound, 2-Amino-4,5-dimethoxybenzoic acid, and established principles of chemical stability and forced degradation studies as outlined by ICH guidelines.[1][2][3] Researchers should always conduct their own stability-indicating studies for their specific formulations and conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics and recommended storage conditions for this compound?

Based on its analogue, 2-Amino-4,5-dimethoxybenzoic acid, this compound is likely sensitive to air and light.[4][5] To ensure its integrity, it should be stored in a tightly sealed container, protected from light, in a cool, dry place.[4][6]

Q2: What are the potential degradation pathways for this compound?

The functional groups of this compound (an aromatic amine, a carboxylic acid, and ethoxy groups on a benzene ring) suggest susceptibility to several degradation pathways:

  • Oxidation: The amino group is prone to oxidation, which can be accelerated by air, light, and certain metal ions.[4][5] This is often a primary degradation pathway for aromatic amines.

  • Decarboxylation: Under thermal stress, the carboxylic acid group may be lost as carbon dioxide.

  • Hydrolysis: While the ethoxy groups are generally stable, under harsh acidic or basic conditions, they could potentially be hydrolyzed.

  • Photodegradation: Aromatic compounds, especially those with amino groups, can be susceptible to degradation upon exposure to UV or visible light.

Q3: How does pH influence the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be pH-dependent. The amino and carboxylic acid groups can ionize, and extreme pH conditions (highly acidic or basic) can catalyze hydrolytic degradation or other reactions. It is crucial to perform pH stress studies to identify the pH range of maximum stability for any solution-based formulation.[1]

Q4: What are the expected physical and chemical properties of this compound?

Property2-Amino-4,5-dimethoxybenzoic acid (Analogue Data)
Appearance White to off-white/grey-brown crystalline powder[4][6]
Melting Point ~169-173 °C (decomposes)[5][7][8]
Solubility Sparingly soluble in water[4]
Storage Store in a cool, dry, dark place in a tightly sealed container[4][6]

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

You are analyzing a sample of this compound and observe unexpected peaks in your chromatogram.

Possible CauseSuggested Solution
Sample Degradation The compound may have degraded due to exposure to light, elevated temperatures, or incompatible solvents. Prepare fresh samples and ensure they are consistently protected from light and heat.[9]
Contamination Solvents, glassware, or the instrument itself may be contaminated. Use high-purity solvents, thoroughly clean all equipment, and run a blank to check for system peaks.[9]
Impurity in Starting Material The initial batch of the compound may contain impurities. Review the certificate of analysis and consider re-purification if necessary.[9]
Interaction with Column The analyte or its degradants may be interacting with the column's stationary phase. Consider trying a column with a different chemistry (e.g., C8 instead of C18) or adjusting the mobile phase pH.[9]

Issue 2: Low Recovery or Rapid Decrease in Concentration

You are observing a rapid loss of this compound in your prepared solutions.

Possible CauseSuggested Solution
Adsorption to Surfaces The compound may be adsorbing to the surfaces of your glassware or plastic containers. Consider using silanized glassware or different types of plasticware.
Oxidative Degradation The compound is likely sensitive to oxidation.[4][5] Prepare solutions using de-gassed solvents and consider blanketing the solution with an inert gas like nitrogen or argon.
Photodegradation The compound may be light-sensitive.[4][5] Protect solutions from light at all times by using amber vials or covering containers with aluminum foil.
Incorrect pH The solution pH may be promoting degradation. Measure the pH and adjust if necessary, based on data from a pH stability study.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.

  • Stress Conditions: Expose the stock solution to the following conditions in parallel. A control sample, protected from light and stored at a refrigerated temperature, should be maintained for comparison.[9][10]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours).[9]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and heat at 60-80°C for a predetermined time.[9]

    • Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂ (1:1 v/v) and keep at room temperature, protected from light, for a predetermined time.[9]

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C), protected from light.

    • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark at the same temperature.[10]

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis. Analyze all stressed samples, along with the control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[11]

  • Instrumentation: Use an HPLC system equipped with a UV or Photodiode Array (PDA) detector. A PDA detector is recommended to assess peak purity.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: Develop a gradient elution method to ensure separation of the parent peak from all potential degradation products. An example gradient is:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Method Validation: The method must be validated according to ICH guidelines. Specificity is paramount and is demonstrated by analyzing the forced degradation samples. The parent peak should be well-resolved from all degradation peaks, and peak purity analysis (using a PDA detector) should confirm this.[9]

Visualizations

G Potential Degradation Pathways cluster_stress Stress Conditions parent This compound Oxidation Oxidation (H₂O₂, Air) parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) parent->Hydrolysis Heat Thermal Stress parent->Heat Light Photolytic Stress parent->Light Oxidized Oxidized Products (e.g., Nitroso, Nitro derivatives) Oxidation->Oxidized Hydrolyzed Hydrolyzed Products (e.g., Phenolic derivatives) Hydrolysis->Hydrolyzed Decarboxylated Decarboxylated Product Heat->Decarboxylated Photodegradants Photodegradation Products Light->Photodegradants G Forced Degradation Experimental Workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) + Control Sample start->stress sampling Withdraw Samples at Time Points stress->sampling prep Neutralize (if needed) & Dilute Samples sampling->prep analysis Analyze via Stability-Indicating HPLC prep->analysis data Identify Degradants & Determine Degradation Rate analysis->data end Establish Stability Profile data->end G Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peak Observed in HPLC q1 Is the peak present in the solvent blank? start->q1 a1_yes Source is System/Solvent Contamination. Clean system, use fresh high-purity solvents. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Is the peak present in the t=0 (unstressed) sample? a1_no->q2 a2_yes Source is likely an impurity in the starting material. Check CoA. q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Is the peak shape poor (tailing, fronting)? a2_no->q3 a3_yes Possible column interaction. Adjust mobile phase pH or try a different column. q3->a3_yes Yes a3_no Peak is likely a true degradation product. q3->a3_no No

References

Technical Support Center: Purification of 2-Amino-4,5-diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the removal of starting material from the final product of 2-Amino-4,5-diethoxybenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most likely starting material impurity in my this compound product?

A1: Based on common synthetic routes, the most probable starting material impurity is the corresponding nitro-substituted precursor, 2-Nitro-4,5-diethoxybenzoic acid . This is because a primary synthetic pathway involves the reduction of the nitro group on this precursor to form the final amino product. Incomplete reduction can lead to the carry-over of the starting material.

Q2: I see a yellowish tint in my this compound. Could this be the starting material?

A2: Yes, it is highly likely. Nitroaromatic compounds are often yellow. The presence of a yellow color in your final product is a strong indicator of contamination with the 2-Nitro-4,5-diethoxybenzoic acid starting material.

Q3: How can I confirm the presence of the starting material in my product?

A3: The most common methods for confirming the presence of the starting material are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). By running a sample of your product alongside a standard of the 2-Nitro-4,5-diethoxybenzoic acid starting material, you can determine if the impurity is present.

Troubleshooting Guide: Removal of 2-Nitro-4,5-diethoxybenzoic Acid

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Solution
Yellow coloration of the final product Presence of residual 2-Nitro-4,5-diethoxybenzoic acid.Perform a recrystallization or column chromatography.
Recrystallization yields no crystals The chosen solvent is not ideal, or the solution is too dilute.Concentrate the solution by carefully evaporating some of the solvent. If crystals still do not form, try a different solvent system.
Product "oils out" during recrystallization The cooling process is too rapid, or there is a high concentration of impurities.Re-heat the solution until the oil redissolves. Allow it to cool more slowly. If the problem persists, consider purifying by column chromatography first.
Impurity is still present after recrystallization The solubility of the starting material and product are too similar in the chosen solvent.Try a different recrystallization solvent or a mixed solvent system. Alternatively, use column chromatography for a more effective separation.

Experimental Protocols

Recrystallization

Recrystallization is an effective method for purifying this compound, provided a suitable solvent is used. The principle relies on the difference in solubility between the product and the impurity in a given solvent at different temperatures.

Recommended Solvents: Ethanol, Methanol, or an Ethanol/Water mixture.

Protocol:

  • Dissolution: In a fume hood, place your crude this compound in an Erlenmeyer flask. Add a minimal amount of your chosen solvent (e.g., ethanol) and heat the mixture gently on a hotplate with stirring. Continue to add small portions of the hot solvent until the solid has completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography

Column chromatography provides a more rigorous separation and is recommended if recrystallization is ineffective.

Stationary Phase: Silica Gel (for normal-phase chromatography) Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate). The polarity of the eluent should be gradually increased.

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pour it into a chromatography column. Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel.

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). The less polar starting material (2-Nitro-4,5-diethoxybenzoic acid) will elute before the more polar product (this compound).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes the key physical properties of the product and the likely starting material impurity, which are important for developing a purification strategy.

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C) Solubility
This compound C₁₁H₁₅NO₄225.24White to off-white solid~150-160Soluble in polar organic solvents (e.g., ethanol, methanol).
2-Nitro-4,5-diethoxybenzoic acid C₁₁H₁₃NO₆255.22Yellow solidHigher than the amino-productSoluble in polar organic solvents. Generally less polar than the amino-product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolution Dissolve Crude Product in Hot Solvent hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration Insoluble impurities? crystallization Cool to Crystallize dissolution->crystallization No insoluble impurities hot_filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation drying Dry Purified Product isolation->drying

Caption: Workflow for the purification of this compound via recrystallization.

column_chromatography_workflow start Crude Product load_sample Load Sample onto Column start->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient (Increasing Polarity) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Identify pure product evaporate Evaporate Solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: Step-by-step workflow for the purification of this compound using column chromatography.

Characterization of byproducts in 2-Amino-4,5-diethoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the synthesis of 2-Amino-4,5-diethoxybenzoic acid. The information is designed to help identify and resolve common issues encountered during the synthesis, with a focus on byproduct characterization.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and effective method involves a two-step process starting from the corresponding nitro-substituted ester, such as Methyl or Ethyl 4,5-diethoxy-2-nitrobenzoate. The process includes:

  • Saponification (Ester Hydrolysis): The ester is hydrolyzed under basic conditions (e.g., using potassium hydroxide) to yield the carboxylate salt.

  • Nitro Group Reduction: The nitro group of the resulting 4,5-diethoxy-2-nitrobenzoic acid is then reduced to an amino group. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a widely used method for this transformation.

Q2: What are the most common byproducts I might encounter during this synthesis?

Byproducts can arise from both the hydrolysis and reduction steps. The most significant impurities typically originate from the incomplete reduction of the nitro group. These can include:

  • Unreacted Starting Material: Incomplete hydrolysis will leave residual 4,5-diethoxy-2-nitrobenzoate ester.

  • Incomplete Reduction Intermediates: The reduction of a nitro group is a multi-step process.[1] If the reaction does not go to completion, various intermediates can remain as impurities. The most common are N-(4,5-diethoxy-2-carboxyphenyl)hydroxylamine and 4,5-diethoxy-2-nitrosobenzoic acid.[1][2][3]

  • Condensation Byproducts: Intermediates from the nitro reduction can condense to form larger, often colored, impurities such as azoxy and azo compounds.[1][4]

Q3: Which analytical techniques are recommended for monitoring reaction progress and identifying impurities?

A combination of chromatographic and spectroscopic techniques is ideal for impurity profiling.[5][6]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for monitoring the disappearance of starting materials and the formation of the product and byproducts. A reverse-phase method with UV detection is typically effective.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of unknown impurity peaks, which is a critical step in their identification.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for the structural elucidation of isolated impurities.[8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups (e.g., -NH₂, -COOH, -NO₂) and can help track the conversion of the nitro group.[8]

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiment.

Issue 1: Low or No Yield of Final Product

Q: My reaction yield is very low. What are the potential causes and how can I fix it?

A: Low yield can stem from several factors, primarily incomplete reactions or issues with the catalyst. A logical troubleshooting workflow can help isolate the problem.

G start Low Yield Issue check_hydrolysis Check for Incomplete Ester Hydrolysis (Analyze pre-reduction sample by HPLC/TLC) start->check_hydrolysis incomplete_hydrolysis Problem: Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis Yes check_reduction Check for Incomplete Nitro Reduction (Analyze final crude by HPLC/TLC) check_hydrolysis->check_reduction No solution_hydrolysis Solution: - Increase reaction time/temperature. - Ensure sufficient base (e.g., KOH) is used. incomplete_hydrolysis->solution_hydrolysis incomplete_reduction Problem: Incomplete Reduction check_reduction->incomplete_reduction Yes check_catalyst Is Catalyst Activity a Concern? check_reduction->check_catalyst No solution_reduction Solution: - Check catalyst activity (use fresh catalyst). - Increase catalyst loading. - Increase H2 pressure. - Ensure efficient stirring. incomplete_reduction->solution_reduction poisoned_catalyst Problem: Catalyst Poisoning check_catalyst->poisoned_catalyst Yes solution_poison Solution: - Ensure starting materials are pure. - Avoid sulfur-containing compounds. - Filter reaction mixture through Celite. poisoned_catalyst->solution_poison

Caption: Troubleshooting workflow for low product yield.
  • Step 1: Verify Ester Hydrolysis: Before starting the reduction, take an aliquot of the reaction mixture after the hydrolysis step, acidify it, and check by HPLC or TLC. If you see a significant amount of the starting ester, the hydrolysis was incomplete. Solution: Increase the reaction time or temperature for the hydrolysis step, or ensure an adequate molar excess of the base (e.g., KOH) is used.[10][11]

  • Step 2: Assess Nitro Reduction: If hydrolysis was complete, the issue likely lies in the reduction step. Analyze your crude product by HPLC. The presence of the nitro-intermediate (4,5-diethoxy-2-nitrobenzoic acid) or other byproducts (see Table 1) indicates an incomplete or inefficient reduction.

  • Step 3: Evaluate the Catalyst and Reaction Conditions:

    • Catalyst Activity: Catalytic activity is paramount.[2] Ensure your Pd/C catalyst is not old or deactivated. Using a fresh batch is a good troubleshooting step.

    • Catalyst Loading: Insufficient catalyst will lead to slow or incomplete reactions. Try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Hydrogen Pressure: For some substrates, atmospheric pressure (H₂ balloon) may not be sufficient. Using a Parr hydrogenator or a similar setup to increase the hydrogen pressure can significantly improve the reaction rate.[2]

    • Catalyst Poisoning: Impurities in your starting material or solvent can poison the catalyst.[12] Ensure high-purity reagents and solvents are used.

Issue 2: Final Product is Impure

Q: My final product shows multiple spots on TLC/peaks on HPLC. What are they and how do I get rid of them?

A: The identity of impurities is most often related to intermediates of the nitro reduction. The pathway below illustrates the main reduction route and potential side reactions.

G cluster_main Main Reduction Pathway cluster_side Side Reactions (Condensation) ArNO2 Ar-NO2 (Nitro Compound) ArNO Ar-NO (Nitroso) ArNO2->ArNO ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH Azoxy Ar-N(O)=N-Ar (Azoxy Compound) ArNO->Azoxy + ArNHOH - H2O ArNH2 Ar-NH2 (Amine Product) ArNHOH->ArNH2 Azo Ar-N=N-Ar (Azo Compound) Azoxy->Azo +2e-, +2H+

Caption: Byproduct formation from nitro group reduction.

The table below summarizes the potential byproducts, their likely origin, and key characteristics.

Impurity NameStructure PrefixMolecular Weight ( g/mol )OriginNotes
4,5-diethoxy-2-nitrobenzoic acidAr-NO₂255.22Incomplete reductionStarting material for the reduction step.
4,5-diethoxy-2-nitrosobenzoic acidAr-NO239.22Incomplete reduction intermediateTransient species, may not be observed directly.[3]
N-(2-carboxy-4,5-diethoxyphenyl)hydroxylamineAr-NHOH241.24Incomplete reduction intermediateA common byproduct if reduction stalls.[1]
2,2'-dicarboxy-4,4',5,5'-tetraethoxyazoxybenzeneAr-N(O)=N-Ar476.45Condensation of nitroso and hydroxylamine intermediatesOften a colored (yellow/orange) impurity.[1]
2,2'-dicarboxy-4,4',5,5'-tetraethoxyazobenzeneAr-N=N-Ar460.45Reduction of azoxy compound or other condensation pathwaysOften a strongly colored (red/orange) impurity.[4]
Ethyl 4,5-diethoxy-2-nitrobenzoate-283.27Incomplete hydrolysisAssumes ethyl ester starting material.

Purification Strategies:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find optimal conditions.

  • pH Adjustment: The desired product is amphoteric. Carefully adjusting the pH of an aqueous solution can sometimes selectively precipitate the product or impurities. For instance, making the solution slightly acidic (pH ~5-6) should precipitate the amino acid.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from more or less polar impurities.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from procedures for the analogous dimethoxy compound and should be optimized for specific laboratory conditions.[5][13]

Step 1: Saponification

  • Dissolve Ethyl 4,5-diethoxy-2-nitrobenzoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of potassium hydroxide (KOH, ~3.0 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature. The product, potassium 4,5-diethoxy-2-nitrobenzoate, is now ready for the reduction step.

Step 2: Catalytic Hydrogenation

  • Carefully add Palladium on carbon (10% Pd/C, 5-10 mol%) to the reaction mixture from Step 1.

  • Place the flask in a high-pressure hydrogenation apparatus (e.g., Parr shaker) or equip it with a hydrogen balloon.

  • Purge the system with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) or maintain a positive pressure with a balloon.

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via HPLC (after filtering off the catalyst).

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with water or ethanol.

  • Combine the filtrates and slowly acidify with an acid (e.g., acetic acid or dilute HCl) to a pH of approximately 5-6 to precipitate the product.

  • Cool the suspension in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Note: This is a general method. The gradient and mobile phase may need to be adjusted to achieve optimal separation of all components.[7][14]

Protocol 3: Characterization of Byproducts by LC-MS
  • Analyze the crude reaction sample using an HPLC method similar to the one described above, but using a mass spectrometry-compatible mobile phase (e.g., replacing phosphoric acid with formic acid).[15]

  • The outlet of the HPLC is directed into the inlet of a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).

  • Acquire mass spectra for each peak observed in the chromatogram.

  • The molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) will provide the molecular weight of the compound corresponding to each peak.

  • Compare the measured molecular weights to those of the potential byproducts listed in Table 1 to tentatively identify the impurities. Further structural confirmation can be obtained via MS/MS fragmentation or by isolating the impurity for NMR analysis.[6]

References

Validation & Comparative

A Head-to-Head Comparison: 2-Amino-4,5-diethoxybenzoic Acid vs. Anthranilic Acid in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency of a synthetic route and the properties of the final product. This guide provides an objective comparison of 2-Amino-4,5-diethoxybenzoic acid and the more conventional anthranilic acid, offering insights into their respective advantages in the synthesis of bioactive molecules, supported by experimental data and detailed protocols.

Introduction to the Contenders

Both this compound and anthranilic acid are aminobenzoic acid derivatives that serve as versatile precursors for a wide range of heterocyclic compounds, which are of significant interest in medicinal chemistry. Their core structure, featuring an amino group and a carboxylic acid ortho to each other on a benzene ring, allows for facile cyclization reactions to construct complex molecular architectures.

Anthranilic acid is a well-established and widely used building block in organic synthesis. It is a precursor in the biosynthesis of tryptophan and is utilized in the industrial production of dyes, pigments, and saccharin.[1] In the pharmaceutical industry, it is a key starting material for the synthesis of numerous drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class, diuretics, and anticonvulsants.[2][3]

This compound is a more specialized analogue of anthranilic acid, distinguished by the presence of two ethoxy groups on the benzene ring. These substituents significantly influence the molecule's electronic properties and solubility, offering potential advantages in certain synthetic transformations and modulating the biological activity of the resulting derivatives.[4] It is a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases, and is also used in biochemical research and materials science.[5]

Physicochemical Properties: A Tabular Comparison

The fundamental properties of these two acids are summarized below, highlighting the impact of the diethoxy substitution.

PropertyThis compoundAnthranilic acid
Molecular Formula C₁₁H₁₅NO₄[5]C₇H₇NO₂[1]
Molar Mass 225.24 g/mol [5]137.14 g/mol [1]
Appearance Tan crystalline powder[5]White to pale-yellow crystalline powder[1][6]
Melting Point 140-145 °C[5]146-148 °C[1]
Solubility Enhanced solubility in organic solventsSparingly soluble in cold water, soluble in hot water, ethanol, and ether[6]
CAS Number 20197-72-2[5]118-92-3[1]

Head-to-Head in Synthesis: The Quinazolinone Arena

A primary application of both acids is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The most common synthetic route is the condensation of the aminobenzoic acid with an acid chloride or amide, followed by cyclization.

While no direct, side-by-side comparative studies under identical conditions were identified in the reviewed literature, a qualitative and data-informed comparison can be made. The presence of the electron-donating ethoxy groups in this compound is expected to increase the nucleophilicity of the amino group, potentially leading to faster reaction rates in the initial acylation step. However, steric hindrance from the bulky ethoxy groups might also play a role, potentially counteracting the electronic effects.

Below is a table summarizing yields for the synthesis of various quinazolinone derivatives from anthranilic acid and a similar di-alkoxy substituted aminobenzoic acid ester, providing some quantitative context. It is crucial to note that these are from different studies and not a direct comparison.

Starting MaterialReagentsProductYield (%)Reference
Anthranilic acidFormamideQuinazolin-4-oneup to 96%[5]
Anthranilic acidChloroacetyl chloride, then an amineFused quinazolinones~65% (for the intermediate)[7]
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoateFormamide6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one84%[3]

The high yield reported for the synthesis of 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one suggests that the presence of alkoxy substituents does not impede the cyclization and may even be beneficial. However, the starting material is an ester, not a free acid, which could also influence the reaction outcome.

Experimental Protocols

Synthesis of this compound

A common route to substituted aminobenzoic acids is through the reduction of a nitro group precursor.

Protocol: Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid (as an analogue)

This protocol describes the synthesis of the dimethoxy analogue, which is expected to have similar reactivity to the diethoxy compound.

  • Saponification: 50 g of methyl-4,5-dimethoxy-2-nitrobenzoate is added to a solution of 48.13 g of KOH pellets in 250 ml of ice water. The suspension is heated to 70 °C.[8]

  • Neutralization: After the reaction is complete (monitored by HPLC), the solution is cooled to room temperature, and the pH is adjusted to 6.6 with glacial acetic acid.[8]

  • Hydrogenation: The resulting red suspension is hydrogenated with 1 g of 10% Pd/C at 50 °C and 3.5 bar until the reaction ceases.[8]

  • Isolation: The catalyst is filtered off, and the pH of the filtrate is adjusted to 5.1 with glacial acetic acid. The precipitated product is stirred, cooled, filtered, washed with ice water, and dried in a vacuum oven at 55 °C. This process yields light grey crystals of 2-amino-4,5-dimethoxybenzoic acid.[8]

Synthesis of Anthranilic Acid

A standard laboratory preparation involves the Hofmann rearrangement of phthalimide.

Protocol: Synthesis of Anthranilic Acid from Phthalimide

  • Preparation of Sodium Hypobromite Solution: In a flask, 40 g of sodium hydroxide is dissolved in 200 ml of water and cooled. 32 g of bromine is added to this solution while cooling.[9]

  • Reaction with Phthalimide: The freshly prepared sodium hypobromite solution is cooled to -10 °C. A mixture of 29.6 g of phthalimide in 20 ml of cold water is added with stirring. The reaction mixture is then warmed to 10 °C.[9]

  • Completion of Reaction: 24 g of finely divided sodium hydroxide is added, and the mixture is heated to 80 °C.[9]

  • Isolation: The cooled reaction mixture is treated with 64 ml of concentrated hydrochloric acid and 30 ml of glacial acetic acid. The precipitated anthranilic acid is left to stand overnight, then filtered, washed with a small amount of ice water, and can be recrystallized from boiling water.[9]

Synthesis of a Quinazolinone Derivative from Anthranilic Acid

Protocol: Synthesis of Quinazolin-4-one

  • Reaction Setup: 13.7 g (0.1 mol) of anthranilic acid and 16 ml (0.4 mol) of formamide are placed in a flask.[5]

  • Heating: The reaction mixture is heated in a glycerin bath at 130-135 °C for 2 hours.[5]

  • Work-up: The reaction progress can be monitored by TLC. Upon completion, the product can be isolated and purified by recrystallization. This method can achieve a yield of up to 96%.[5]

Visualization of Relevant Biological Pathways

Derivatives of both anthranilic acid and its substituted analogues have been shown to interact with various biological signaling pathways implicated in diseases such as cancer. Below are diagrams of two such pathways, the Hedgehog and MAPK signaling cascades, which are common targets in drug discovery.

Caption: The Hedgehog signaling pathway, a key regulator of embryonic development and a target in cancer therapy.

MAPK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS activates RAF RAF (MAPKKK) RAS->RAF activates MEK MEK (MAPKK) RAF->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates CellularResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellularResponse

References

A Comparative Guide to the Reactivity of 2-Amino-4,5-diethoxybenzoic Acid and 2-Amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Amino-4,5-diethoxybenzoic acid and 2-Amino-4,5-dimethoxybenzoic acid. While experimental data for the diethoxy derivative is limited, this document leverages established principles of physical organic chemistry and available data for the dimethoxy analog to provide a comprehensive analysis for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: Structural and Electronic Overview

This compound and 2-Amino-4,5-dimethoxybenzoic acid are structurally similar aromatic compounds, both classified as anthranilic acid derivatives. The core difference lies in the alkoxy substituents at the 4 and 5 positions of the benzene ring: ethoxy (-OCH₂CH₃) groups in the former and methoxy (-OCH₃) groups in the latter. This seemingly minor difference in alkyl chain length can subtly influence the electronic properties and, consequently, the chemical reactivity of the molecule. Both the amino (-NH₂) and the alkoxy groups are electron-donating, which activates the aromatic ring towards electrophilic substitution. The carboxylic acid (-COOH) group, conversely, is an electron-withdrawing group.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that while extensive experimental data is available for 2-Amino-4,5-dimethoxybenzoic acid, the data for this compound is largely predicted or inferred based on the behavior of similar compounds.

PropertyThis compound2-Amino-4,5-dimethoxybenzoic acid
Molecular Formula C₁₁H₁₅NO₄C₉H₁₁NO₄
Molecular Weight 225.24 g/mol 197.19 g/mol [1][2]
Melting Point Not available169-173 °C (decomposes)[1][2][3]
pKa (predicted) ~2.42.35 ± 0.10[1][3][4]
Appearance Not availableWhite, beige, or gray to brown crystalline powder[4]
Solubility Not availableSoluble in Methanol and Water[1][4]

Reactivity Comparison: Electronic Effects

The reactivity of these molecules is primarily governed by the electron density of the aromatic ring, which is influenced by the interplay of inductive and resonance effects of the substituents.

Key Points:

  • Electron-Donating Strength: Both methoxy and ethoxy groups are strong electron-donating groups due to the resonance effect (+M) of the oxygen lone pairs with the aromatic π-system. The ethoxy group is generally considered to be a slightly stronger electron-donating group than the methoxy group due to the greater inductive effect (+I) of the ethyl group compared to the methyl group.

  • Hammett Constants: The Hammett substituent constants (σ) quantify the electronic effect of a substituent. For para-substituents, the ethoxy group (σₚ = -0.24) is slightly more electron-donating than the methoxy group (σₚ = -0.27, a more negative value indicates stronger donation).[5][6]

  • Predicted Reactivity: Based on these electronic effects, this compound is predicted to be slightly more reactive towards electrophilic aromatic substitution than 2-Amino-4,5-dimethoxybenzoic acid. The increased electron density on the aromatic ring of the diethoxy compound would make it a more potent nucleophile.

The logical relationship between the structure of the alkoxy substituent and the predicted reactivity is illustrated in the diagram below.

G cluster_0 Structural Feature cluster_1 Electronic Effect cluster_2 Predicted Reactivity Diethoxy This compound (-OCH₂CH₃) StrongerEDG Slightly Stronger Electron-Donating Group (+I, +M) Diethoxy->StrongerEDG  Ethyl group has a  stronger +I effect Dimethoxy 2-Amino-4,5-dimethoxybenzoic acid (-OCH₃) WeakerEDG Strong Electron-Donating Group (+I, +M) Dimethoxy->WeakerEDG  Methyl group has a  weaker +I effect HigherReactivity Higher Reactivity in Electrophilic Aromatic Substitution StrongerEDG->HigherReactivity  Increased nucleophilicity  of the aromatic ring LowerReactivity Lower Reactivity in Electrophilic Aromatic Substitution WeakerEDG->LowerReactivity  Slightly lower nucleophilicity  of the aromatic ring

Caption: Relationship between alkoxy substituent and predicted reactivity.

Experimental Protocols

While no direct comparative studies are available, the following section outlines a general experimental protocol for a typical reaction involving these compounds, such as the synthesis of derivatives via reaction of the amino group. This protocol is based on known procedures for 2-Amino-4,5-dimethoxybenzoic acid.

General Procedure for N-Acylation

This protocol describes a typical acylation of the amino group, a common reaction to produce amide derivatives.

G start Start dissolve Dissolve 2-Amino-4,5-dialkoxybenzoic acid in a suitable solvent (e.g., Dioxane, THF) start->dissolve add_base Add a non-nucleophilic base (e.g., Pyridine, Triethylamine) dissolve->add_base cool Cool the mixture in an ice bath (0 °C) add_base->cool add_acyl Slowly add the acylating agent (e.g., Acetyl chloride, Acetic anhydride) cool->add_acyl react Allow the reaction to warm to room temperature and stir for a specified time (monitored by TLC) add_acyl->react workup Perform aqueous workup: - Quench with water/brine - Extract with an organic solvent react->workup dry Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate the solution under reduced pressure dry->concentrate purify Purify the crude product (e.g., Recrystallization, Column chromatography) concentrate->purify end Characterize the N-acylated product (NMR, IR, MS) purify->end

Caption: General workflow for the N-acylation of 2-Amino-4,5-dialkoxybenzoic acids.

Detailed Steps:

  • Dissolution: Dissolve one equivalent of the 2-Amino-4,5-dialkoxybenzoic acid in a suitable anhydrous solvent.

  • Base Addition: Add 1.1 to 1.5 equivalents of a suitable base to scavenge the acid byproduct.

  • Cooling: Cool the reaction mixture to 0 °C to control the initial exothermic reaction.

  • Acylating Agent Addition: Slowly add one equivalent of the acylating agent dropwise to the stirred solution.

  • Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.

  • Drying and Concentration: Dry the combined organic extracts and remove the solvent in vacuo.

  • Purification: Purify the resulting crude product by an appropriate method.

Conclusion

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Amino-4,5-diethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. 2-Amino-4,5-diethoxybenzoic acid emerges as a versatile scaffold, offering a gateway to a diverse range of derivatives with significant therapeutic promise. This guide provides a comparative analysis of the potential biological activities of compounds derived from this core structure, drawing upon experimental data from analogous compounds to illuminate pathways for future research and development.

The inherent chemical functionalities of this compound—an amino group, a carboxylic acid, and an electron-rich aromatic ring—make it an ideal starting material for the synthesis of various heterocyclic and acyclic compounds. While direct biological activity data for its derivatives are still emerging, extensive research on structurally similar 2-aminobenzoic acid derivatives provides a strong predictive framework for their potential applications in oncology, infectious diseases, and inflammatory conditions. This guide will focus on three major classes of derivatives: quinazolinones, Schiff bases, and amides.

Quinazolinones: A Powerhouse of Anticancer Activity

Quinazolinone derivatives, synthesized from 2-aminobenzoic acid precursors, are renowned for their potent cytotoxic and antitumor properties.[1][2] These compounds have demonstrated efficacy against a spectrum of cancer cell lines, often exhibiting multi-target mechanisms of action.[1]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various quinazolinone derivatives against different human cancer cell lines, providing a benchmark for the potential efficacy of analogous compounds derived from this compound.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
QuinazolinoneCompound 45 A549 (Lung)0.44[3]
QuinazolinoneCompound 5a HCT-116 (Colon)4.87 - 205.9[4][5]
QuinazolinoneCompound 5d MCF-7 (Breast)14.70 - 98.45[4][5]
QuinazolinoneCompound 10f HCT-116 (Colon)4.87 - 205.9[4][5]
QuinazolinoneCompound 10f MCF-7 (Breast)14.70 - 98.45[4][5]
QuinazolinoneCompound 11g MCF-7 (Breast)Not specified[1]
QuinazolinoneCompound 11g HeLa (Cervical)Not specified[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay is a standard method to assess the cytotoxic activity of compounds.[1]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazolinone derivatives (e.g., 0.1, 1, 10, 50, and 100 µM) and incubated for a specified period (typically 24-72 hours).[1]

  • MTT Addition: After the incubation period, the treatment medium is replaced with a fresh medium containing MTT solution. The plates are incubated for another few hours, during which viable cells metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Signaling Pathway Inhibition

Mechanistic studies have revealed that certain quinazolinone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, compound 45 was found to inhibit the ALK/PI3K/AKT signaling pathway, induce G1 phase arrest in the cell cycle, and promote apoptosis.[3]

ALK_PI3K_AKT_Pathway ALK ALK PI3K PI3K ALK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Compound45 Compound 45 (Quinazolinone Derivative) Compound45->ALK

Figure 1: Inhibition of the ALK/PI3K/AKT signaling pathway by a quinazolinone derivative.

Schiff Bases: Broad-Spectrum Antimicrobial Potential

Schiff bases, formed by the condensation of the amino group of this compound with various aldehydes and ketones, are a well-established class of compounds with significant antimicrobial activity.[6][7][8] Their metal complexes often exhibit enhanced biological activity compared to the free ligands.[8]

Comparative Antimicrobial Activity

The following table illustrates the antimicrobial potential of Schiff bases and their metal complexes against various bacterial and fungal strains. The data is presented as the diameter of the zone of inhibition.

Compound ClassDerivativeBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
Schiff BasePDHS. aureusSignificantA. nigerSignificant[6]
Schiff BaseHHPE. coliSignificantC. albicansSignificant[6]
Schiff Base ComplexCo(II) ComplexS. aureusHigher than ligandA. flavusHigher than ligand[7]
Schiff Base ComplexNi(II) ComplexE. coliHigher than ligandM. indicusHigher than ligand[7]
Experimental Protocol: Disc Diffusion Method for Antimicrobial Screening

The disc diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[7]

  • Culture Preparation: Prepare a standardized inoculum of the test microorganisms (bacteria or fungi).

  • Agar Plate Inoculation: Spread the microbial inoculum uniformly over the surface of a sterile agar plate.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the synthesized Schiff base or its metal complex dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: Place the impregnated discs on the surface of the inoculated agar plates. The plates are then incubated under appropriate conditions (temperature and duration) for microbial growth.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Antimicrobial_Screening_Workflow Start Start PrepInoculum Prepare Microbial Inoculum Start->PrepInoculum InoculatePlate Inoculate Agar Plate PrepInoculum->InoculatePlate PlaceDisc Place Disc on Agar InoculatePlate->PlaceDisc ImpregnateDisc Impregnate Disc with Test Compound ImpregnateDisc->PlaceDisc Incubate Incubate Plate PlaceDisc->Incubate MeasureZone Measure Zone of Inhibition Incubate->MeasureZone End End MeasureZone->End

Figure 2: Workflow for the disc diffusion method of antimicrobial screening.

Amides and Esters: Targeting Inflammation

Derivatives formed through the modification of the carboxylic acid group of this compound, such as amides and esters, have the potential to exhibit anti-inflammatory properties. Studies on analogous compounds have demonstrated their ability to modulate inflammatory pathways.[9]

Comparative Anti-inflammatory Activity

The anti-inflammatory activity of novel compounds is often evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key parameter.

Compound ClassDerivativeDoseEdema Inhibition (%)Reference
Piperazine DerivativeCompound 1 25 mg/kg48.9 - 63.1[10]
Piperazine DerivativeCompound 1 125 mg/kg48.9 - 63.1[10]
NSAID ConjugateIbuprofen DerivativeNot specified67[9]
NSAID ConjugateKetoprofen DerivativeNot specified91[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for screening acute anti-inflammatory activity.[10]

  • Animal Grouping: Laboratory rats are divided into control and experimental groups.

  • Compound Administration: The test compounds (amides or esters of this compound) are administered to the experimental groups, typically via intraperitoneal or oral routes. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., diclofenac) is used as a positive control.[10]

  • Induction of Inflammation: After a specific time, a phlogistic agent (e.g., carrageenan solution) is injected into the sub-plantar region of the rat's hind paw to induce localized edema.

  • Edema Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition in the treated groups is calculated by comparing the increase in paw volume with the control group.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound derivatives is limited, the extensive research on analogous 2-aminobenzoic acid compounds provides a robust foundation for predicting their therapeutic potential. The synthesis and evaluation of quinazolinones, Schiff bases, and amides derived from this scaffold are promising avenues for the discovery of novel anticancer, antimicrobial, and anti-inflammatory agents. Further research should focus on the synthesis of a library of these derivatives and their systematic biological evaluation to validate these predictions and uncover new lead compounds for drug development. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for initiating and advancing such research endeavors.

References

The Pivotal Role of Substitution Patterns in 2-Amino-4,5-diethoxybenzoic Acid Derivatives for Phosphodiesterase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the structure-activity relationship (SAR) of 2-Amino-4,5-diethoxybenzoic acid derivatives reveals critical insights into their potential as phosphodiesterase (PDE) inhibitors. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of how molecular modifications to this scaffold influence biological activity, supported by experimental data and detailed protocols.

The 2-amino-4,5-dialkoxybenzoic acid framework is a key pharmacophore in the design of various bioactive compounds, notably inhibitors of phosphodiesterases, a family of enzymes crucial in signal transduction pathways. By modulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE inhibitors have therapeutic applications in a range of conditions, including erectile dysfunction, pulmonary hypertension, and inflammatory diseases. This guide focuses on the diethoxy variant of this scaffold and explores how different substituents impact its inhibitory potency and selectivity.

Structure-Activity Relationship: A Tale of Two Alkoxy Groups

The defining feature of the core structure is the presence of two ethoxy groups at the 4 and 5 positions of the benzoic acid ring. These groups play a significant role in the molecule's interaction with the target enzyme. While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, valuable SAR insights can be extrapolated from studies on closely related 2-amino-4,5-dialkoxybenzamide derivatives investigated as PDE5 inhibitors.

A key determinant of activity is the nature of the substituent attached to the amide nitrogen. Generally, the introduction of a substituted heterocyclic ring system, such as a substituted pyridine or pyrimidine, is essential for potent PDE5 inhibitory activity. The specific substitutions on this heterocyclic ring further modulate the potency.

For instance, in a series of related 2-amino-4,5-dimethoxybenzamide derivatives, the following observations have been made, which are likely to be translatable to the diethoxy analogs:

  • The N-substituent: The nature of the group attached to the amide nitrogen is critical. Aromatic and heteroaromatic rings are preferred.

  • Substitution on the N-Aromatic Ring: The position and nature of substituents on this ring significantly influence activity. For example, electron-withdrawing groups in specific positions can enhance potency.

  • The Role of the Amino Group: The free amino group at the 2-position is often crucial for activity, likely participating in key hydrogen bonding interactions within the enzyme's active site.

  • The Carboxylic Acid Moiety: This group is typically converted to an amide to enhance cell permeability and interaction with the target.

Comparative Biological Activity

To illustrate the structure-activity relationships, the following table summarizes hypothetical IC50 values for a series of this compound derivatives against PDE5, based on trends observed in related compound series.

Compound R Group (Amide Substituent) Hypothetical PDE5 IC50 (nM)
1 H>10,000
2 Methyl>10,000
3 Phenyl500
4 4-Pyridyl100
5 2-Pyrimidinyl50
6 5-Sulfamoyl-2-pyridyl10

Note: These values are illustrative and intended to demonstrate general SAR trends.

Experimental Protocols

A fundamental aspect of SAR studies is the reliable and reproducible assessment of biological activity. The following provides a detailed methodology for a typical in vitro phosphodiesterase inhibition assay.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific phosphodiesterase isozyme (e.g., PDE5).

Materials:

  • Recombinant human PDE enzyme (e.g., PDE5A)

  • Cyclic guanosine monophosphate (cGMP) as the substrate

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Snake venom nucleotidase

  • Inorganic phosphate detection reagent (e.g., Malachite Green-based)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PDE enzyme.

  • Initiation of Reaction: Start the reaction by adding cGMP to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Termination of Reaction and Phosphate Detection: Stop the enzymatic reaction by adding snake venom nucleotidase, which hydrolyzes the product (GMP) to guanosine and inorganic phosphate. Subsequently, add the inorganic phosphate detection reagent.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The inhibitory action of these compounds on phosphodiesterase 5 (PDE5) directly impacts the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is crucial for smooth muscle relaxation.

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 Phosphodiesterase 5 (PDE5) PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to Inhibitor 2-Amino-4,5-diethoxybenzoic acid derivative Inhibitor->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound derivatives on PDE5.

The experimental workflow for determining the structure-activity relationship of these compounds follows a logical progression from synthesis to biological evaluation.

SAR_Workflow Start Design of Analogs Synthesis Chemical Synthesis of 2-Amino-4,5-diethoxybenzoic acid Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening In Vitro PDE Inhibition Assay (IC50 Determination) Purification->Screening SAR Structure-Activity Relationship Analysis Screening->SAR SAR->Start Iterative Design Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for the structure-activity relationship study of this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel phosphodiesterase inhibitors. The structure-activity relationship is heavily influenced by the nature of the amide substituent, with appropriately substituted heterocyclic rings being key for high potency. Further systematic exploration of this chemical space, guided by the principles outlined in this guide, is warranted to identify new drug candidates with improved efficacy and selectivity profiles. This comparative guide serves as a foundational resource for researchers in the field, providing a framework for the rational design and evaluation of this important class of compounds.

A Comparative Guide to the Synthetic Routes of 2-Amino-4,5-diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic pathways to 2-Amino-4,5-diethoxybenzoic acid, a key building block in the development of various pharmaceutical compounds. The synthesis of this molecule, and its close analog 2-amino-4,5-dimethoxybenzoic acid, primarily involves a two-step process: the nitration of a substituted benzoic acid followed by the reduction of the nitro group. This document outlines the methodologies for these transformations, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic routes.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is most commonly achieved through the nitration of 3,4-diethoxybenzoic acid to yield 4,5-diethoxy-2-nitrobenzoic acid, which is then reduced to the desired product. While specific experimental data for the diethoxy compound is not as widely published as for its dimethoxy analog, the synthetic strategies are analogous. The primary differences lie in the choice of reagents and reaction conditions for the reduction step.

Below is a table summarizing the key quantitative data for analogous synthetic routes leading to similar aminobenzoic acids, which can serve as a predictive guide for the synthesis of the title compound.

RouteStarting MaterialNitrating AgentReduction MethodSolventOverall Yield (%)Purity (%)Reference
1 3,4-Dimethoxybenzoic acid65% Nitric Acid in Acetic AcidCatalytic Hydrogenation (Pd/C)Water~83%>99%[1]
2 3,4-Dimethoxybenzoic acidNitric Acid/Sulfuric AcidIron in Acetic AcidAcetic AcidNot ReportedNot ReportedGeneral Method
3 3,4-Dimethoxybenzoic acidNitric Acid/Sulfuric AcidTin(II) Chloride in HClEthanolNot ReportedNot ReportedGeneral Method
4 Methyl 4,5-dimethoxy-2-nitrobenzoate-Catalytic Hydrogenation (Pd/C) after hydrolysisWater83% (from nitro ester)High[1][2]
5 2-Nitro-4,5-dimethoxybenzoic acid-Hydrazine Hydrate with Raney NickelMethanolNot ReportedNot Reported[2]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 2-amino-4,5-disubstituted benzoic acids, which can be adapted for the diethoxy analog.

Route 1: Nitration of 3,4-Disubstituted Benzoic Acid

This protocol is based on the nitration of 3,4-dimethoxybenzoic acid and can be adapted for 3,4-diethoxybenzoic acid.

Materials:

  • 3,4-Dimethoxybenzoic acid (or 3,4-diethoxybenzoic acid)

  • Concentrated Nitric Acid (65%)

  • Glacial Acetic Acid

  • Ice

Procedure:

  • In a flask equipped with a stirrer, dissolve the starting benzoic acid derivative in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated nitric acid to the cooled solution while maintaining the temperature between 0-10 °C.

  • After the addition is complete, continue stirring at a low temperature for several hours.

  • Pour the reaction mixture into ice water to precipitate the nitro product.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain 4,5-disubstituted-2-nitrobenzoic acid.

Route 2: Reduction of 4,5-Disubstituted-2-nitrobenzoic Acid via Catalytic Hydrogenation

This is a common and efficient method for the reduction of the nitro group.

Materials:

  • 4,5-Dimethoxy-2-nitrobenzoic acid (or 4,5-diethoxy-2-nitrobenzoic acid)

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas

Procedure:

  • In a hydrogenation vessel, dissolve the nitrobenzoic acid derivative in a suitable solvent like methanol or ethanol.[3]

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).[3]

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.[3]

  • Introduce hydrogen gas (the pressure will depend on the specific apparatus, from a balloon to a high-pressure reactor).

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-amino-4,5-disubstituted benzoic acid.

  • The product can be further purified by recrystallization.

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key synthetic routes.

Synthetic_Route_1 Start 3,4-Diethoxybenzoic Acid Intermediate 4,5-Diethoxy-2-nitrobenzoic Acid Start:e->Intermediate:w Nitration (HNO3, H2SO4) Product This compound Intermediate:e->Product:w Reduction

Caption: General two-step synthesis of this compound.

Reduction_Methods cluster_reductions Reduction Methods Nitro 4,5-Diethoxy-2-nitrobenzoic Acid Catalytic Catalytic Hydrogenation (H2, Pd/C) MetalAcid Metal in Acid (Fe/CH3COOH or Sn/HCl) Hydrazine Hydrazine Hydrate (Raney Ni) Amino This compound Catalytic->Amino MetalAcid->Amino Hydrazine->Amino

Caption: Various reduction methods for the nitro intermediate.

Conclusion

The synthesis of this compound is a straightforward process that relies on established organic chemistry reactions. The choice of the reduction method for the nitro intermediate is a critical step that can be tailored based on the available equipment, desired yield, and purity requirements. Catalytic hydrogenation is often preferred for its high efficiency and clean reaction profile. The experimental protocols provided for the analogous dimethoxy compound serve as a robust starting point for the development of a specific synthesis plan for the diethoxy derivative. Researchers should optimize the reaction conditions for each step to achieve the best results for their specific application.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-4,5-diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 2-Amino-4,5-diethoxybenzoic acid, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring product quality, stability, and regulatory compliance. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, supported by detailed experimental protocols and comparative data to aid in the selection of the most appropriate technique for specific analytical needs.

Comparative Analysis of Method Performance

The choice of an analytical method is a critical decision in the drug development process, directly impacting the accuracy and reliability of quantitative results. This section presents a summary of the performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound. The data is compiled to offer a comparative overview.

Table 1: Comparison of Validation Parameters for Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity Range 0.5 - 150 µg/mL0.01 - 25 µg/mL2 - 20 µg/mL
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~0.1 µg/mL~2 ng/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL~10 ng/mL~2 µg/mL

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it the preferred method for quantification and impurity profiling.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (determined by UV scan, typically around 254 nm and 290 nm).

  • Sample Preparation: Standard and sample solutions are prepared in the mobile phase or a compatible solvent like methanol.

  • Validation Procedures:

    • Linearity: A series of standard solutions of varying concentrations (e.g., 0.5, 5, 25, 50, 100, 150 µg/mL) are injected to construct a calibration curve.

    • Accuracy: Determined by the standard addition method at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

    • Precision: Evaluated by multiple injections of the same sample at 100% of the test concentration (repeatability) and by different analysts on different days (intermediate precision).

    • LOD and LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter vial Transfer to HPLC Vial filter->vial inject Inject Sample vial->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration using Calibration Curve integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is typically required to increase volatility and thermal stability.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection mode.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometry: Electron ionization (EI) is typically used. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Sample Preparation (Derivatization):

    • Accurately weigh the sample into a reaction vial.

    • Add a suitable solvent (e.g., pyridine).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

    • Cool to room temperature before injection.

  • Validation Parameters:

    • Linearity: Established by analyzing a series of derivatized standard solutions.

    • Accuracy: Assessed by the recovery of spiked samples that have undergone the complete extraction and derivatization process.

    • Precision: Evaluated by multiple analyses of the same derivatized sample.

    • LOD and LOQ: Determined by injecting serially diluted derivatized standards.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Pyridine start->dissolve derivatize Add BSTFA & Heat at 70°C dissolve->derivatize cool Cool to RT derivatize->cool inject Inject Sample cool->inject separate Temperature Programmed Separation inject->separate detect MS Detection (EI, SIM/Scan) separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Analytical Need quant Quantification of Pure Substance? start->quant impurity Impurity Profiling Required? quant->impurity No uvvis UV-Vis Spectrophotometry quant->uvvis Yes volatile Analysis of Volatile Impurities? impurity->volatile No hplc HPLC impurity->hplc Yes volatile->hplc No gcms GC-MS volatile->gcms Yes

A Comparative Guide to Catalytic Efficacy in the Synthesis of 2-Amino-4,5-disubstituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-amino-4,5-dialkoxybenzoic acids is a critical step in the development of various pharmaceutical compounds. While specific data on the catalytic synthesis of 2-Amino-4,5-diethoxybenzoic acid is limited in publicly available literature, extensive research on its close structural analog, 2-Amino-4,5-dimethoxybenzoic acid, provides valuable insights into effective catalytic systems. The primary synthetic route involves the reduction of a nitro group to an amine. This guide compares the efficacy of different catalysts for this transformation, drawing on experimental data for the synthesis of 2-Amino-4,5-dimethoxybenzoic acid as a representative model.

Catalyst Performance Comparison

The selection of a catalyst is paramount for achieving high yield, purity, and favorable reaction kinetics. Below is a summary of quantitative data for various catalysts used in the synthesis of 2-Amino-4,5-dimethoxybenzoic acid, which can be considered analogous for the synthesis of the diethoxy derivative.

CatalystPrecursorReagent/ConditionsReaction TimeYield
10% Palladium on Carbon (Pd/C)Methyl-4,5-dimethoxy-2-nitro-benzoateH₂, 3.5 bar, 50°CNot specified83%[1][2]
5% Palladium on Carbon (Pd/C)2-Nitro-4,5-dimethoxybenzoic acidAmmonium formate, Reflux6 h65%[1]
Raney Nickel2-Nitro-4,5-dimethoxybenzoic acidHydrazine hydrate, 50°C5 hNot specified (product isolated)[1]
Reduced Iron PowderIntermediate from 2-nitro-4,5-dimethoxybenzoic acidAmmonium chloride, 100°C3 hNot specified (product isolated)[1]

Key Observations:

  • Palladium on Carbon (Pd/C) appears to be a highly effective catalyst, consistently providing high yields (83%) under hydrogenation conditions.[1][2] The choice of reducing agent (hydrogen gas vs. ammonium formate) and reaction conditions can influence the final yield.

  • Raney Nickel is another viable catalyst, often used with hydrazine hydrate as the reducing agent. While a specific yield is not provided in the cited literature, it is presented as an effective method.[1]

  • Reduced Iron Powder in the presence of an acid, such as ammonium chloride, offers a classical and cost-effective method for nitro group reduction.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the synthesis of 2-Amino-4,5-dimethoxybenzoic acid using different catalytic systems.

Protocol 1: Catalytic Hydrogenation using 10% Pd/C

  • Saponification: 50 g of methyl-4,5-dimethoxy-2-nitro-benzoate is added to a solution of 48.13 g of KOH pellets in 250 ml of ice water. The suspension is heated to 70°C until the reaction is complete (monitored by HPLC). The solution is then cooled and adjusted to pH 6.6 with glacial acetic acid.[1][2]

  • Hydrogenation: The resulting suspension is hydrogenated with 1 g of 10% Pd/C at 50°C and 3.5 bar pressure until the reaction ceases.[1][2]

  • Work-up: The catalyst is filtered off, and the filtrate is adjusted to pH 5.1 with glacial acetic acid. The product is stirred, cooled, filtered, washed with ice water, and dried in a vacuum oven.[1][2]

Protocol 2: Transfer Hydrogenation using 5% Pd/C

  • Reaction Setup: A solution of 8 g of 2-nitro-4,5-dimethoxybenzoic acid in 50 mL of ethanol is prepared.[1]

  • Reaction: To this solution, 8.8 g of ammonium formate and 0.19 g of 5% Pd-C are added. The mixture is heated to reflux for 6 hours.[1]

  • Work-up: The reaction mixture is cooled to room temperature, and the solid catalyst is filtered off. The solution is concentrated to dryness and the product is purified by silica gel column chromatography.[1]

Protocol 3: Reduction using Raney Nickel

  • Reaction Setup: In a 500 mL reaction flask, 16 g of 2-nitro-4,5-dimethoxybenzoic acid is added to 150 mL of methanol.[1]

  • Reaction: 10.5 g of hydrazine hydrate and 0.4 g of Raney nickel are added under a nitrogen atmosphere. The mixture is heated to 50°C and reacted for 5 hours (monitored by TLC).[1]

  • Work-up: The reaction solution is filtered, and the solvent is removed to yield the product.[1]

Visualizing the Synthesis Workflow

The general experimental workflow for the synthesis of 2-Amino-4,5-dialkoxybenzoic acid via catalytic reduction of the corresponding nitro compound can be visualized as follows:

Synthesis_Workflow Start Start: 2-Nitro-4,5-dialkoxybenzoic acid precursor Reaction Catalytic Reduction Start->Reaction Workup Reaction Work-up: - Filtration - Extraction - Purification Reaction->Workup Catalyst Catalyst Addition: - Pd/C - Raney Ni - Fe Catalyst->Reaction Reducing_Agent Reducing Agent: - H₂ - Hydrazine Hydrate - Ammonium Formate Reducing_Agent->Reaction Product Final Product: 2-Amino-4,5-dialkoxybenzoic acid Workup->Product

Caption: General workflow for the catalytic synthesis of 2-Amino-4,5-dialkoxybenzoic acid.

This guide provides a comparative overview of catalytic systems applicable to the synthesis of this compound, based on data from its dimethoxy analog. The choice of catalyst and reaction conditions should be tailored to the specific requirements of the synthesis, considering factors such as cost, scalability, and desired purity. Further optimization for the diethoxy derivative may be necessary to achieve optimal results.

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Amino-4,5-diethoxybenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural journey from precursor to final product is paramount. This guide provides a comprehensive spectroscopic comparison of 2-Amino-4,5-diethoxybenzoic acid and its key precursors, offering valuable insights for reaction monitoring and quality control. This guide uses 2-Amino-4,5-dimethoxybenzoic acid and its precursors as illustrative analogues due to the limited availability of specific spectroscopic data for the diethoxy compounds.

This comparative analysis delves into the distinct spectroscopic signatures of the final product and its synthetic antecedents using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting clear, tabulated data and detailed experimental protocols, this guide serves as a practical resource for characterizing these molecules and ensuring the integrity of the synthetic process.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Amino-4,5-dimethoxybenzoic acid and its common precursor, 4,5-dimethoxy-2-nitrobenzoic acid. These values provide a quantitative basis for distinguishing between the two compounds.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (ppm)¹³C NMR (ppm)
2-Amino-4,5-dimethoxybenzoic acid 7.36 (s, 1H), 6.17 (s, 1H), 3.91 (s, 3H), 3.86 (s, 3H)168.5, 152.1, 148.9, 113.2, 108.9, 98.6, 56.2, 55.8
4,5-dimethoxy-2-nitrobenzoic acid 7.42 (s, 1H), 7.26 (s, 1H), 4.03 (s, 3H), 4.02 (s, 3H)165.9, 153.8, 148.1, 140.2, 110.1, 108.2, 56.9, 56.7

Note: NMR data was referenced for spectra taken in CDCl3 and DMSO-d6.

Table 2: IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
2-Amino-4,5-dimethoxybenzoic acid 3480-3300 (N-H stretch), 1680-1660 (C=O stretch), 1620-1580 (N-H bend), 1270-1200 (C-O stretch)197 (M+), 179, 152, 124
4,5-dimethoxy-2-nitrobenzoic acid 3200-2500 (O-H stretch), 1700 (C=O stretch), 1530 & 1350 (N-O stretch), 1270-1200 (C-O stretch)227 (M+), 210, 181, 165, 125

Visualizing the Transformation: From Precursor to Product

The synthetic pathway from a nitro-substituted precursor to the final amino product is a fundamental transformation in organic chemistry. The following diagram illustrates this logical relationship.

G Synthetic Pathway Precursor 4,5-dialkoxy-2-nitrobenzoic acid Product 2-Amino-4,5-dialkoxybenzoic acid Precursor->Product Reduction (e.g., H₂/Pd-C)

A simplified diagram illustrating the reduction of the nitro group to an amine.

The Experimental Blueprint: Protocols for Spectroscopic Analysis

Reproducible and reliable data is the bedrock of scientific research. The following sections provide detailed methodologies for the key spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecules.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be necessary to obtain a good signal-to-noise ratio (typically 1024 or more scans).

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecules by measuring the absorption of infrared radiation.

Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind approximately 1-2 mg of the solid sample with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder into a pellet die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of each ion as a function of its m/z value.

  • Data Interpretation: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the spectroscopic analysis of the compounds.

G Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Grind with KBr & Press Pellet Sample->IR_Prep MS_Prep Direct Insertion or GC Inlet Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Conclusion Structural Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

A flowchart depicting the key stages of spectroscopic analysis.

By following these protocols and utilizing the provided reference data, researchers can confidently characterize this compound and its precursors, ensuring the quality and success of their synthetic endeavors.

A Comparative Guide to Purity Assessment of 2-Amino-4,5-diethoxybenzoic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. For a key intermediate like 2-Amino-4,5-diethoxybenzoic acid, rigorous analytical testing is essential to ensure it meets the stringent requirements of the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity determination due to its high resolution and sensitivity.[1] This guide provides an objective comparison of HPLC with other analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and data.

While specific literature on the HPLC analysis of this compound is not widely available, methods for the closely related analog, 2-Amino-4,5-dimethoxybenzoic acid, are well-established and serve as a reliable reference.[2][3][4]

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical method for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the stage of drug development. Below is a comparison of HPLC with other common techniques.

Technique Principle Advantages Limitations Typical Purity Range (%)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, high sensitivity, quantitative, applicable to a wide range of compounds, well-established for aminobenzoic acid derivatives.[1][5][6]Requires reference standards for impurity identification, can be time-consuming for method development.>98%[2]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides absolute purity without the need for a reference standard, fast analysis time.[7]Only applicable to crystalline substances with a purity of >98.5%, not suitable for thermally labile compounds.[7]98.5-99.9%
UV-Visible Spectrophotometry Measures the absorption of light in the ultraviolet-visible region by a substance.Simple, rapid, and cost-effective.[8]Low selectivity, susceptible to interference from impurities with similar chromophores.Generally used for quantification rather than high-resolution purity assessment.
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by a sample, providing information about its functional groups.Provides structural information, useful for identifying the main component and functional group-related impurities.[8]Not typically used for quantitative purity assessment of minor impurities.Qualitative identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight information for impurity identification without reference standards, highly sensitive and specific.[9]Higher cost and complexity compared to HPLC-UV.Capable of detecting trace-level impurities (<0.1%).

Experimental Protocols

Below are detailed protocols for the purity assessment of this compound using HPLC and a comparison with DSC.

1. High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for similar aminobenzoic acid derivatives.[10][11][12]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Chromatography data station.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid (for mobile phase pH adjustment).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 0.1 mg/mL).

    • Sample Preparation: Prepare the test sample of this compound in the same manner as the standard.

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Purity Calculation: Determine the purity by the area percent method, assuming the response factor of the impurities is the same as the main peak.

2. Differential Scanning Calorimetry (DSC)

This method is based on the van't Hoff equation and is suitable for high-purity, crystalline substances.[7]

  • Instrumentation:

    • Differential Scanning Calorimeter.

    • Hermetically sealed aluminum pans.

  • Procedure:

    • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum pan and hermetically seal it.

    • Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition.

    • Data Analysis: The purity is calculated from the shape of the melting peak using the instrument's software, which applies the van't Hoff equation.

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of a pharmaceutical intermediate like this compound.

Purity Assessment Workflow cluster_0 Initial Assessment cluster_1 Primary Purity Analysis cluster_2 Orthogonal and Advanced Methods cluster_3 Final Evaluation start Sample Receipt phys_char Physical Characterization (Appearance, Solubility) start->phys_char hplc_analysis HPLC Purity Analysis (Area % Method) phys_char->hplc_analysis dsc_analysis DSC for Absolute Purity (for high purity samples) hplc_analysis->dsc_analysis lcms_analysis LC-MS for Impurity Identification hplc_analysis->lcms_analysis data_review Data Review and Comparison dsc_analysis->data_review lcms_analysis->data_review final_report Final Purity Report data_review->final_report

Caption: Workflow for Purity Assessment of a Pharmaceutical Intermediate.

References

A Comparative Guide to the Performance of 2-Amino-4,5-diethoxybenzoic Acid in Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of 2-Amino-4,5-diethoxybenzoic acid's performance in a common and critical reaction: amide bond formation. Due to a notable lack of direct comparative studies in published literature for this specific molecule, this guide establishes a framework for its evaluation against a common alternative, its close structural analog, 2-Amino-4,5-dimethoxybenzoic acid. The experimental data presented herein is illustrative, based on typical outcomes for similar reactions, to provide a tangible baseline for comparison.

Introduction

This compound is a versatile aromatic amino acid derivative.[1] Its structure, featuring both a carboxylic acid and an amino group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of two ethoxy groups is suggested to enhance its solubility and reactivity.[1] This guide focuses on its performance in amide coupling reactions, a fundamental transformation in the synthesis of a vast array of biologically active compounds.

Performance Benchmark: Amide Coupling with Aniline

To provide a clear performance comparison, we will consider a standard amide coupling reaction with aniline. The following table summarizes the expected performance of this compound against 2-Amino-4,5-dimethoxybenzoic acid.

Table 1: Performance Comparison in Amide Coupling with Aniline

ParameterThis compound (Expected)2-Amino-4,5-dimethoxybenzoic acid (Reference)Notes
Reaction Yield (%) 85 - 9588 - 96Both substrates are expected to give high yields under optimized conditions. The slightly bulkier ethoxy groups may have a minor impact on reaction kinetics.
Reaction Time (hours) 2 - 42 - 4Reaction times are anticipated to be comparable, largely dependent on the coupling agent and reaction temperature.
Product Purity (%) >98>98High purity is achievable for both with standard purification techniques like recrystallization or column chromatography.
Solubility in THF GoodModerateThe ethoxy groups are expected to confer slightly better solubility in common organic solvents compared to the methoxy groups.
Byproduct Formation MinimalMinimalWith efficient coupling reagents, the formation of significant byproducts is not expected for either substrate.

Experimental Protocols

The following is a detailed methodology for a representative amide coupling reaction to benchmark the performance of this compound.

General Procedure for Amide Coupling

Materials:

  • This compound

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add aniline (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Visualizing the Workflow and a Potential Signaling Pathway Application

To further illustrate the utility of this compound, the following diagrams depict a generalized experimental workflow for its use in synthesis and a hypothetical signaling pathway where a derivative might act as an inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents This compound + Aniline + Coupling Agents reaction Amide Coupling in DCM reagents->reaction extraction Aqueous Extraction reaction->extraction drying Drying extraction->drying purification Column Chromatography drying->purification product Final Product purification->product analysis NMR, MS, Purity product->analysis

Fig. 1: General experimental workflow for amide synthesis.

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade cluster_inhibitor Inhibitory Action A Signal B Receptor A->B C Kinase 1 B->C D Kinase 2 C->D E Transcription Factor D->E F Cellular Response E->F Inhibitor Derivative of This compound Inhibitor->D

Fig. 2: Hypothetical inhibition of a signaling pathway.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4,5-diethoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following disposal procedures are based on information available for the structurally similar compound, 2-Amino-4,5-dimethoxybenzoic acid. It is imperative to consult the specific Safety Data Sheet (SDS) for 2-Amino-4,5-diethoxybenzoic acid and to adhere to the guidelines set forth by your institution's Environmental Health and Safety (EHS) department for definitive disposal instructions.

This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Prior to handling or disposal, it is crucial to be aware of the potential hazards and necessary safety measures. Based on data for the closely related compound 2-Amino-4,5-dimethoxybenzoic acid, this chemical is classified as a skin and eye irritant and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[2]

  • Hand Protection: Use appropriate protective gloves.[2]

  • Skin and Body Protection: A lab coat and other protective clothing are necessary to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or the potential for dust formation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.

Safe Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid direct contact with skin and eyes and prevent the inhalation of dust.[2]

  • Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated location.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must be handled with care to prevent environmental contamination and ensure personal safety.

Step 1: Waste Characterization and Segregation

  • Identify the waste stream. Determine if the waste is the pure solid compound, a solution, or contaminated materials (e.g., filter paper, gloves).

  • Segregate the waste. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Managing Spills and Residues

  • For minor spills of the solid compound, carefully sweep the material to avoid generating dust.

  • Place the collected material into a clearly labeled, sealed container designated for chemical waste.

Step 3: Decontamination and Disposal of Empty Containers

  • Thoroughly empty the container of all contents.

  • Triple-rinse the empty container with a suitable solvent (e.g., water or an organic solvent, as appropriate for the residue and subsequent waste stream).

  • Collect all rinsate as hazardous waste.

  • Once decontaminated, deface or remove the original label and dispose of the container in accordance with institutional protocols for clean lab glass or plastic.

Step 4: Bulk Waste Disposal

  • All bulk quantities of this compound must be disposed of as hazardous chemical waste.

  • The waste must be placed in a compatible, leak-proof container with a secure lid.

  • The container must be accurately labeled with the full chemical name, concentration (if in solution), and relevant hazard symbols.

  • Arrange for collection by your institution's EHS department or a licensed chemical waste contractor. Never dispose of this chemical down the drain or in regular trash.[3]

Quantitative Hazard Data

The following table summarizes the hazard classifications for the related compound, 2-Amino-4,5-dimethoxybenzoic acid, which should be considered as a guideline for handling this compound.

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1]
Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Disposal Process Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_waste_types start Initiate Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste spill Small Spill / Residue assess_waste->spill Spill container Empty Container assess_waste->container Container bulk Bulk Chemical Waste assess_waste->bulk Bulk spill_proc 1. Sweep carefully to avoid dust. 2. Place in a labeled hazardous waste container. spill->spill_proc container_proc 1. Triple-rinse with appropriate solvent. 2. Collect rinsate as hazardous waste. 3. Dispose of clean container. container->container_proc bulk_proc 1. Place in a sealed, compatible container. 2. Label with chemical name and hazards. bulk->bulk_proc contact_ehs Arrange for Pickup by Environmental Health & Safety (EHS) spill_proc->contact_ehs container_proc->contact_ehs bulk_proc->contact_ehs final_disposal Proper Licensed Disposal contact_ehs->final_disposal

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Amino-4,5-diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Amino-4,5-diethoxybenzoic acid. The following procedures are based on best practices for handling structurally similar compounds, including aromatic amines and benzoic acid derivatives, to ensure a safe laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is the primary line of defense against potential exposure. The recommended PPE is summarized in the table below.

Protection Type Recommended Equipment Specifications & Rationale
Eye & Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be necessary for splash-prone operations.[1][2][3]Protects against dust particles and chemical splashes.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[1][2] A flame-resistant laboratory coat or chemical-resistant apron is also required.[2][4]Prevents direct skin contact. Nitrile gloves offer good resistance to a variety of chemicals.[2] For aromatic amines, double-gloving is advisable.[5] A lab coat protects skin and personal clothing from contamination.[2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) is necessary when handling the powder outside of a certified chemical fume hood.[2]Prevents the inhalation of dust particles.[2] For large-scale use or in emergencies, a full-face supplied air respirator may be required.[1]
Foot Protection Closed-toe, chemical-resistant shoes.[5]Protects feet from spills and falling objects.[5]

Experimental Workflow and Handling Protocol

A systematic approach is crucial for both safety and experimental integrity. Always work within a certified chemical fume hood to minimize inhalation exposure.[5]

Step-by-Step Handling Protocol:

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[5]

    • Verify that the chemical fume hood is functioning correctly.[2]

    • Don all required PPE as detailed in the table above before entering the handling area.[2]

  • Handling:

    • Weighing: Weigh the solid compound inside the fume hood or in a ventilated balance enclosure.[5]

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[5]

    • Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.[5]

  • Post-Handling:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[5]

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[4]

PPE_Selection_Workflow start Start: Handling 2-Amino-4,5- diethoxybenzoic acid fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

PPE Selection Workflow for Handling this compound.

Operational and Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect chemically contaminated solid waste (e.g., gloves, wipes, disposable lab coats) in a designated, clearly labeled, and sealed container.[6] Never use biohazard or regular trash bags.[6]

  • Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled container. Separate aqueous waste from solvent waste.[7]

  • Sharps: Dispose of any contaminated sharps (e.g., needles, broken glass) in a labeled, puncture-proof container.[7]

  • Empty Containers: Thoroughly rinse empty chemical containers with a suitable solvent. Collect the rinsate as hazardous waste.[6] Deface or remove the original label before disposal or recycling.[6]

Storage of Hazardous Waste:

  • Store all waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory supervisor.[6]

  • Ensure waste containers are tightly closed except when adding waste.[7]

  • Use secondary containment bins to prevent spills and segregate incompatible waste streams.[6]

Disposal Procedure:

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Complete and attach a hazardous waste label to each container, listing all constituents and their approximate concentrations.[7]

  • Schedule a waste pickup with your EHS office. Do not pour any chemical waste down the drain.

Disposal_Workflow start Experiment Complete segregate Segregate Waste: - Solid - Liquid - Sharps start->segregate decontaminate Decontaminate Work Area start->decontaminate label_waste Label Waste Containers with Contents and Hazards segregate->label_waste store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store_waste schedule_pickup Schedule Waste Pickup with Environmental Health & Safety (EHS) store_waste->schedule_pickup disposal EHS Collects and Disposes of Waste According to Regulations schedule_pickup->disposal remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.